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Core Science & Biosynthesis

Foundational

CAS number for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

CAS 1367828-86-1: Unlocking 3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid in Advanced Drug Discovery Executive Abstract In contemporary medicinal chemistry, overcoming the metabolic liability of native peptide structures re...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1367828-86-1: Unlocking 3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid in Advanced Drug Discovery

Executive Abstract In contemporary medicinal chemistry, overcoming the metabolic liability of native peptide structures requires precise scaffold engineering. 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid (CAS 1367828-86-1) serves as a premium, conformationally restricted building block. Designed for researchers and drug development professionals, this technical guide provides a rigorous analysis of the molecule's physicochemical identity, the bioisosteric rationale for its structural design, and a self-validating synthetic workflow. This document equips scientists with the causal logic necessary to implement this compound effectively within high-throughput therapeutic pipelines.

Molecular Identity & Quantitative Profiling

CAS 1367828-86-1 is defined by a central aromatic 1,2-oxazole (isoxazole) core, functionalized with a sterically demanding, highly lipophilic cyclohexyl ring at the C3 position and a reactive carboxylic acid at the C4 position[1]. This specific topological arrangement is meticulously designed for synthetic integration into macrocycles and peptidomimetics. The following quantitative data synthesizes the compound’s core analytical parameters required for stringent Quality Control (QC) operations[2].

Physicochemical ParameterSpecification / ValueMethod of Validation
CAS Number 1367828-86-1Registry Verification
IUPAC Name 3-Cyclohexyl-1,2-oxazole-4-carboxylic acidNomenclature Standard
Molecular Formula C10H13NO3High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 195.22 g/mol Liquid Chromatography-Mass Spectrometry
MDL Number MFCD22060418Chemical Database Query
Core Architecture 1,2-Oxazole (Isoxazole)¹H/¹³C Nuclear Magnetic Resonance (NMR)
C3-Substitution Cyclohexyl RingX-ray Crystallography / NMR

Mechanistic Rationale: The Bioisosteric Advantage

The deployment of CAS 1367828-86-1 in therapeutic design is rooted in precise steric and electronic causality. Traditional peptide therapeutics suffer from rapid proteolytic degradation and extreme conformational flexibility, leading to poor oral bioavailability and off-target toxicity.

By substituting a native amide linkage with a 1,2-oxazole core, researchers enforce a rigid, two-dimensional geometric constraint that structurally mimics a trans-amide bond while remaining impervious to enzymatic cleavage[3].

Causality of the C3-Cyclohexyl Substitution : The cyclohexyl moiety acts as a superior bioisostere for bulky aliphatic amino acid side-chains (such as Leucine or Isoleucine). Its profound lipophilicity actively drives the molecule's insertion into deep, hydrophobic protein pockets. Simultaneously, its sheer steric bulk shields the adjacent synthetically formed ester/amide linkages from enzymatic nucleophilic attack.

Bioisostere A Traditional Peptide Bond (Flexible, Protease-Sensitive) B 1,2-Oxazole Scaffold (Conformational Restriction) A->B Bioisosteric Replacement C 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid (High Steric Shielding) B->C C3-Cyclohexyl Substitution

Fig 1: Bioisosteric logic transitioning from amides to a rigid 1,2-oxazole core.

Self-Validating Synthetic Methodology

Producing high-purity functionalized isoxazoles requires absolute regiocontrol. The optimal route is a [3+2] cycloaddition utilizing an in situ generated nitrile oxide. To ensure scientific integrity, the protocol below is structured as a closed, self-validating system. It embeds analytical checkpoints that actively prevent the downstream propagation of synthetic errors, isolating failure states immediately[3].

Phase 1: Metal-Free In Situ Nitrile Oxide Generation

  • Procedure : Dissolve cyclohexanecarboxaldehyde oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the system to 0 °C. Introduce N-chlorosuccinimide (NCS, 1.05 eq) in three controlled portions over 15 minutes.

  • Causality : Temperature suppression strictly to 0 °C restricts the kinetic energy of the hyper-reactive hydroximoyl chloride intermediate, entirely inhibiting its spontaneous dimerization into an unreactive furoxan byproduct. A metal-free oxidation pathway is explicitly chosen over Ruthenium or Copper catalysts to permanently eliminate heavy-metal coordination risks with the final therapeutic candidate.

  • Self-Validation Checkpoint : Withdraw a 5 µL aliquot, quench in methanol, and execute LC-MS analysis. Progression to Phase 2 is strictly gated; the oxime precursor peak must be fully absent to definitively confirm the quantitative generation of hydroximoyl chloride.

Phase 2: Regioselective [3+2] Cycloaddition

  • Procedure : Introduce the dipolarophile, methyl 3-(dimethylamino)acrylate (1.1 eq), into the cooled solution. Immediately initiate a dropwise addition of triethylamine (Et3N, 1.2 eq) over 30 minutes. Allow the reaction to organically warm to 25 °C and stir for 12 hours.

  • Causality : Triethylamine mathematically dictates the alpha-elimination of HCl, releasing the transient nitrile oxide dipole. The dropwise addition acts as a chemical throttle, maintaining a low steady-state dipole concentration that favors the desired bi-molecular[3+2] cycloaddition over uni-molecular decay vectors. The enamine architecture directs 100% of the regioselectivity to the target 4-carboxylate isomer.

  • Self-Validation Checkpoint : Conduct Thin-Layer Chromatography (TLC). The emergence of a single, highly UV-active domain confirms regiochemical purity. Extract an aliquot for LC-MS to verify the exact intermediate mass of methyl 3-cyclohexyl-1,2-oxazole-4-carboxylate.

Phase 3: Controlled Saponification & Isolation

  • Procedure : Isolate the ester intermediate via standard ethyl acetate/water partitioning. Re-dissolve the organic concentrate in analytical-grade methanol. Cool to 0 °C and precisely regulate the dropwise addition of 10% aqueous NaOH (2.0 eq)[3]. Post-hydrolysis, acidify the aqueous matrix to pH 2.0 using 1M HCl to initiate precipitation.

  • Causality : Isoxazoles are structurally sensitive to strong bases at elevated temperatures, which can trigger catastrophic ring-opening (alpha-cyano ketone formation). Cold-temperature initiation guarantees kinetic dominance over the hydrolysis vector, selectively cleaving the ester without degrading the heterocycle.

  • Self-Validation Checkpoint : The pH 2.0 acidification is an intrinsic self-purification mechanism. The target 3-cyclohexyl-1,2-oxazole-4-carboxylic acid rapidly precipitates out of solution, mechanically isolating itself from highly polar unreacted intermediates. Final batch verification mandates ¹H NMR (DMSO-d6) demonstrating >98% structural fidelity.

Synthesis Step1 Step 1: Oxime Chlorination Generation of Hydroximoyl Chloride Step2 Step 2: [3+2] Cycloaddition Triethylamine + Enamine Step1->Step2 0 °C, Metal-Free Step3 Step 3: Intermediate Isolation Methyl 3-Cyclohexyl-1,2-oxazole-4-carboxylate Step2->Step3 Regioselective cyclization Step4 Step 4: Controlled Saponification NaOH / Methanol at 0 °C Step3->Step4 Ester hydrolysis Step5 Final Product (CAS 1367828-86-1) 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid Step4->Step5 pH 2 Acidification

Fig 2: Self-validating synthetic workflow for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

Applications in Advanced Therapeutics

As structural demands in pharmacology scale, the need for orally bioavailable peptidomimetics continues to surge. CAS 1367828-86-1 is a foundational element in assembling conformationally rigid macrocycles. By integrating this specific isoxazole building block, drug development professionals systematically convert fragile, short-lived peptide leads into robust, cell-permeable therapeutic candidates, effectively bypassing standard modes of enzymatic clearance in vivo.

References

  • CAS号:1367828-86-1 | 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid Source: ChemSrc URL:[Link]

  • Building Blocks Catalogue December 2023 Source: Namiki Shoji Co., Ltd. URL:[Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Advances URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Isoxazole-4-Carboxylic Acid Derivatives in Medicinal Chemistry

Introduction The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the design of numerous therapeutic agents. Among the diverse array of isoxazole-containing compounds, derivatives of isoxazole-4-carboxylic acid have garnered significant attention from researchers and drug development professionals. This is largely due to the versatile synthetic handles offered by the carboxylic acid group, which allows for the facile introduction of various pharmacophoric elements and the modulation of physicochemical properties.[2]

This technical guide provides a comprehensive overview of isoxazole-4-carboxylic acid derivatives, delving into their synthesis, physicochemical characteristics, and diverse applications in medicinal chemistry. We will explore key therapeutic areas where these derivatives have shown promise, discuss their mechanisms of action, and provide insights into their structure-activity relationships (SAR). Furthermore, this guide will present detailed experimental protocols and data to equip researchers with the practical knowledge needed to advance their own drug discovery programs.

The Isoxazole Core: A Foundation for Diverse Biological Activity

The isoxazole moiety is a cornerstone of many biologically active compounds, contributing to their efficacy through a combination of structural and electronic features.[3][4][5] The presence of both a nitrogen and an oxygen atom within the five-membered ring imparts a unique electronic distribution, influencing the molecule's ability to interact with biological targets.[6] This heterocycle is found in a range of FDA-approved drugs, highlighting its therapeutic relevance.[3][7] The modification of the isoxazole structure is a key strategy in the development of novel therapeutic agents with enhanced potency and reduced toxicity.[1]

The inherent properties of the isoxazole ring system, often associated with a spectrum of biological activities including anticancer, anti-inflammatory, and antibacterial effects, make its derivatives intriguing candidates for drug development.[3][6]

Synthetic Strategies for Isoxazole-4-Carboxylic Acid Derivatives

The construction of the isoxazole-4-carboxylic acid scaffold and its derivatives can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies:
  • Domino Isomerization: A prominent method involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles, which yields isoxazole-4-carboxylic acid derivatives.[6][8][9] This reaction proceeds through the formation of a 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.[8][9]

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between nitrile oxides and appropriate dipolarophiles are a classical and effective way to construct the isoxazole ring system, which can then be further functionalized to yield the desired carboxylic acid derivatives.[6]

  • Hydrolysis of Esters: A straightforward approach involves the hydrolysis of corresponding isoxazole-4-carboxylic acid esters.[6] These esters can be synthesized through various methods, including the reaction of β-keto esters with hydroxylamine derivatives.[6]

  • From 3-Oxopropanoates: A method for preparing various substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates.[10]

The following diagram illustrates a general workflow for the synthesis and derivatization of isoxazole-4-carboxylic acids.

Caption: General synthetic workflow for isoxazole-4-carboxylic acid and its primary derivatives.

Experimental Protocol: Synthesis of an Isoxazole-4-Carboxamide Derivative

This protocol outlines a standard procedure for the amide coupling of an isoxazole-4-carboxylic acid with a primary amine.

Materials:

  • Isoxazole-4-carboxylic acid derivative

  • Primary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the isoxazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the primary amine (1.0 eq) and TEA (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties and Their Impact on Drug Development

The physicochemical properties of isoxazole-4-carboxylic acid derivatives are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. The carboxylic acid moiety significantly influences properties such as acidity (pKa), solubility, and lipophilicity (logP).

PropertyGeneral CharacteristicsImportance in Drug Design
Molecular Formula C4H3NO3 (for the parent compound)[6]Defines the elemental composition and molecular weight.
Molecular Weight 113.07 g/mol (for the parent compound)[6]Influences absorption, distribution, and diffusion properties.
pKa The carboxylic acid group imparts acidic properties.Affects ionization state at physiological pH, influencing solubility, permeability, and target binding.
Solubility Generally, the parent acid has limited aqueous solubility, which can be modulated by derivatization.Crucial for formulation and bioavailability.
Lipophilicity (logP) The isoxazole ring is relatively lipophilic, while the carboxylic acid is hydrophilic. The overall logP can be tuned by substituents.Impacts membrane permeability, plasma protein binding, and metabolism.
Hydrogen Bonding The carboxylic acid group is a strong hydrogen bond donor and acceptor. The isoxazole nitrogen and oxygen are hydrogen bond acceptors.Key for specific interactions with biological targets.

Data Source: [6]

The ability to fine-tune these properties through derivatization of the carboxylic acid group is a key advantage of this scaffold in medicinal chemistry. For instance, converting the carboxylic acid to an amide or ester can modulate lipophilicity and hydrogen bonding capacity, thereby optimizing the drug-like properties of the molecule.

Therapeutic Applications and Mechanisms of Action

Isoxazole-4-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new therapies for a variety of diseases.[4][5]

Anti-inflammatory and Immunosuppressive Activity

Certain isoxazole derivatives have shown potent anti-inflammatory and immunosuppressive properties.[11] For example, a series of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the proliferation of phytohemagglutinin A (PHA)-induced peripheral blood mononuclear cells (PBMCs).[11] This suggests potential applications in autoimmune diseases and other inflammatory conditions.

Some isoxazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and their inhibition by isoxazole derivatives.

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of Cyclohexyl-Substituted Isoxazoles

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Isoxazole Scaffold and the Significance of the Cyclohexyl Moiety The isoxazole ring, a five-membered heterocycle containing adjacent...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Isoxazole Scaffold and the Significance of the Cyclohexyl Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic characteristics, metabolic stability, and capacity to serve as a bioisostere for other functional groups have established it as a cornerstone in the design of novel therapeutics.[1] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The therapeutic action of established drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide are reliant on the isoxazole core.[4]

The introduction of a cyclohexyl substituent to this versatile scaffold is a key strategy in drug design. The cyclohexyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. Furthermore, its non-planar, conformationally flexible nature allows for unique steric interactions within the binding pockets of biological targets, potentially leading to enhanced potency and selectivity. This guide provides a technical overview of the synthesis, biological activities, and structure-activity relationships of cyclohexyl-substituted isoxazoles, offering field-proven insights for drug discovery professionals.

Core Synthetic Strategies

The construction of the isoxazole ring is a well-established field in organic chemistry, with several methods amenable to the incorporation of a cyclohexyl group. The most prevalent and versatile of these is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

A common pathway begins with the Claisen-Schmidt condensation of an appropriate ketone and aldehyde to form a chalcone intermediate. This α,β-unsaturated carbonyl system is then cyclized with hydroxylamine hydrochloride to yield the final isoxazole ring.[5] This method is particularly effective for creating 3,5-disubstituted isoxazoles.

Illustrative Synthetic Workflow: 1,3-Dipolar Cycloaddition

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product Ketone Cyclohexyl Ketone ClaisenSchmidt Claisen-Schmidt Condensation (Base Catalyst) Ketone->ClaisenSchmidt Aldehyde Aryl Aldehyde Aldehyde->ClaisenSchmidt Chalcone Chalcone Intermediate ClaisenSchmidt->Chalcone Formation of α,β-unsaturated ketone Cycloaddition Cyclization with Hydroxylamine HCl Chalcone->Cycloaddition Isoxazole Cyclohexyl-Substituted Isoxazole Cycloaddition->Isoxazole Ring Formation G Compound Cyclohexyl-Isoxazole Derivative Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Progresses Mitosis Apoptosis Apoptosis MitoticSpindle->Apoptosis Disruption Leads to CellCycle->Apoptosis

Caption: Inhibition of tubulin polymerization by isoxazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of cancer cells by 50%. While specific IC₅₀ values for a broad range of cyclohexyl-isoxazoles are dispersed across literature, representative data for various isoxazole derivatives demonstrate potent activity.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Isoxazole-NaphthaleneMCF-7 (Breast)1.23[1]
Isoxazole ChalconeDU145 (Prostate)0.96[6]
Isoxazole-PiperazineHuh7 (Liver)0.3 - 3.7[7]
3,5-DiarylisoxazolePC3 (Prostate)Comparable to 5-FU[8]

This table presents data for various isoxazole derivatives to illustrate the general potency of the scaffold. Specific data for cyclohexyl-substituted analogs should be determined empirically.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (living) cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 2.6 × 10⁴ cells/well and incubate overnight to allow for adherence. [9]2. Compound Treatment: Prepare stock solutions of the cyclohexyl-isoxazole test compounds in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM). Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. [10]This allows viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals. [10]6. Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm. [11]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Anti-inflammatory Activity: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, and many function by inhibiting cyclooxygenase (COX) enzymes. The isoxazole scaffold is famously present in selective COX-2 inhibitors like Valdecoxib. [12]These drugs are designed to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.

Mechanism of Action: Selective COX-2 Inhibition

The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and swelling. Selective inhibitors are designed to fit into a specific side pocket present in the active site of COX-2 but not COX-1. By blocking this enzyme, isoxazole derivatives can effectively reduce the production of pro-inflammatory prostaglandins.

G cluster_membrane Cell Membrane cluster_enzyme1 Enzyme Action cluster_substrate Substrate cluster_enzyme2 Target Enzyme cluster_product Products cluster_effect Biological Effect MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediate Inhibitor Cyclohexyl-Isoxazole (COX-2 Inhibitor) Inhibitor->COX2 Selectively Inhibits

Caption: The arachidonic acid pathway and the site of COX-2 inhibition.

Quantitative Data: COX-2 Inhibition

The potency and selectivity of COX inhibitors are determined by comparing their IC₅₀ values against COX-1 and COX-2 enzymes. A higher selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates a more favorable profile.

Compound SeriesCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Reference
Isoxazole-carboxamide (MYM4)0.240.97~4[11]
Pyridazine (6b)0.181.146.33[5]
Isoxazole Derivative (C6)0.5533.9561.73[13]
Celecoxib (Standard)0.35>10>28[5]

This table presents data for various heterocyclic COX-2 inhibitors to provide context. The cyclohexyl substitution is expected to modulate these values.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds. The injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, reproducible inflammatory response.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Wistar rats (150-200g) under standard laboratory conditions for at least one week. [14]2. Grouping and Dosing: Divide animals into groups (n=6-8): a control group (vehicle), a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving various doses of the cyclohexyl-isoxazole compound. Administer compounds orally or intraperitoneally. [14]3. Baseline Measurement: Before inducing inflammation, measure the initial volume of each rat's right hind paw using a plethysmometer. [15]4. Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat. [3][16]5. Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours). [15]6. Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point. A statistically significant reduction in paw volume indicates anti-inflammatory activity.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including isoxazoles, are a rich source of potential new drugs. [5]Specific substitutions on the isoxazole ring are crucial for determining the spectrum and potency of antimicrobial activity.

Mechanism of Action

The exact mechanisms are varied, but many antimicrobial agents function by disrupting essential cellular processes in bacteria or fungi. This can include inhibiting cell wall synthesis, disrupting membrane integrity, inhibiting protein or nucleic acid synthesis, or interfering with metabolic pathways. For isoxazole derivatives, the activity is highly dependent on the overall structure, with specific moieties often responsible for binding to microbial enzymes or targets.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of an antimicrobial compound is measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.

Compound SeriesOrganismMIC (µg/mL)Reference
Isoxazole-l-proline conjugateBacillus subtilis0.06[17]
Isoxazole-l-proline conjugateEscherichia coli2.5[17]
Isoxazole-carboxamide (2c)Candida albicans2000[18]
Spiro-cyclohexane (3d)Escherichia coli25
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the MIC of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cyclohexyl-isoxazole compound in the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Other Notable Biological Activities

Modulation of Multidrug Resistance Protein 1 (MRP1)

Multidrug resistance is a major obstacle in cancer chemotherapy. One mechanism is the overexpression of efflux pumps like Multidrug Resistance Protein 1 (MRP1), which actively remove anticancer drugs from tumor cells. [19]Certain tricyclic isoxazoles, which incorporate a cyclohexyl ring as part of their fused structure, have been identified as potent and selective inhibitors of MRP1. [20]These compounds can reverse drug resistance to common chemotherapeutics like doxorubicin and vincristine. One such compound, LY402913 , was shown to inhibit MRP1-mediated transport with an EC₅₀ of 1.8 µM and effectively reverse doxorubicin resistance in HeLa cells with an EC₅₀ of 0.90 µM. [20]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. While a comprehensive SAR for the cyclohexyl moiety across all activities requires more targeted studies, several general principles can be inferred from the broader isoxazole literature. [2]

  • Position of Cyclohexyl Group: The placement of the cyclohexyl group at either the C3 or C5 position of the isoxazole ring will dictate its spatial orientation and interaction with the target's binding site. Its role can be to act as a bulky hydrophobic anchor, fitting into a lipophilic pocket to increase binding affinity.

  • Lipophilicity and Potency: The addition of the cyclohexyl group generally increases the molecule's lipophilicity. This can enhance cell permeability and access to intracellular targets, often leading to increased potency. However, an optimal level of lipophilicity is required, as excessive lipophilicity can lead to poor solubility and non-specific binding.

  • Synergy with Other Substituents: The overall activity is a composite of all substituents. The electronic properties of substituents on an adjacent aryl ring (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic character of the isoxazole core and influence binding interactions. For example, electron-withdrawing groups on an adjacent phenyl ring often enhance anticancer activity. [14]

Conclusion and Future Perspectives

Cyclohexyl-substituted isoxazoles represent a promising class of compounds with a diverse range of biological activities. The cyclohexyl moiety serves as a powerful tool for medicinal chemists to modulate the physicochemical properties and enhance the potency of the isoxazole scaffold. The evidence points to significant potential in the development of novel anticancer agents (particularly as tubulin inhibitors), selective anti-inflammatory drugs (targeting COX-2), and modulators of multidrug resistance.

Future research should focus on the systematic synthesis and screening of libraries of cyclohexyl-substituted isoxazoles to build a more comprehensive structure-activity relationship profile. Elucidating specific molecular targets and exploring their potential in in vivo models of disease will be critical steps in translating the clear potential of this chemical class into next-generation therapeutics.

References

  • Arya, G. C., & Jaitak, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Arya, G. C., & Jaitak, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]

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  • El-fakharany, E. M., et al. (2024). Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. Journal of Biomolecular Structure & Dynamics. [Link]

  • Alley, M. C., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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Exploratory

An In-depth Technical Guide to 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole scaffold is a privileged five-membered heterocycle that is a cornerstone in medicinal chemistry, lauded for its metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged five-membered heterocycle that is a cornerstone in medicinal chemistry, lauded for its metabolic stability and ability to engage in various non-covalent interactions.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on a specific, yet potentially significant, member of this family: 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid .

The unique architecture of this molecule, which combines a lipophilic cyclohexyl group at the C3 position with a polar carboxylic acid function at the C4 position, presents an intriguing profile for molecular design. The cyclohexyl moiety can enhance binding in hydrophobic pockets of target proteins, while the carboxylic acid can act as a key hydrogen bond donor/acceptor or a handle for further derivatization. This document provides a comprehensive technical overview of its chemical identity, a robust and logical synthetic strategy, expected analytical characterization, and a discussion of its potential therapeutic applications grounded in the established pharmacology of the isoxazole class.

Molecular Identity and Physicochemical Properties

Chemical Structure and Identifiers

The canonical structure of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid is defined by a 1,2-oxazole (isoxazole) ring substituted at the 3-position with a cyclohexyl group and at the 4-position with a carboxylic acid.

  • IUPAC Name: 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol

  • Canonical SMILES String: O=C(O)C1=C(ON=C1)C2CCCCC2

The structure can be visualized as follows:

Caption: Chemical structure of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
LogP (Octanol/Water) ~2.3 - 2.8Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
Topological Polar Surface Area (TPSA) 63.3 ŲThis value is within the range typically associated with good oral bioavailability in drug candidates (often < 140 Ų).
Hydrogen Bond Donors 1The carboxylic acid -OH group.
Hydrogen Bond Acceptors 3The carbonyl oxygen, the hydroxyl oxygen, and the isoxazole nitrogen.
Rotatable Bonds 2The bond between the cyclohexyl ring and the isoxazole, and the bond between the carboxyl group and the isoxazole. Low rotatable bond count suggests conformational rigidity.

These values are estimations and should be confirmed experimentally.

Synthesis and Purification

The synthesis of 3,4-disubstituted isoxazoles is well-documented, with the [3+2] cycloaddition reaction being one of the most robust and versatile methods.[5][6] This approach allows for the regioselective construction of the isoxazole core. For the synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, a logical and efficient pathway involves the cycloaddition of a in situ-generated cyclohexanecarbonitrile oxide with an alkyne bearing a carboxylate group, followed by ester hydrolysis.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below. The causality behind this choice is rooted in the high yields and regioselectivity often observed in nitrile oxide cycloadditions with electron-deficient alkynes like ethyl propiolate.[7]

Caption: Proposed synthetic workflow for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of intermediates and the final product can be monitored at each stage using standard analytical techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Part A: Synthesis of Ethyl 3-Cyclohexyl-1,2-oxazole-4-carboxylate

  • Oxime Formation: To a solution of cyclohexanecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Hydroximoyl Chloride Formation: Cool the reaction mixture in an ice bath. Add a solution of N-chlorosuccinimide (NCS) (1.05 eq) in dimethylformamide (DMF) dropwise, maintaining the temperature below 10 °C. Stir for 1 hour. This generates the cyclohexanecarbohydroximoyl chloride intermediate.

  • In situ Cycloaddition: To the cold reaction mixture containing the hydroximoyl chloride, add ethyl propiolate (1.2 eq). Then, add triethylamine (Et₃N) (2.5 eq) dropwise as a base to generate the nitrile oxide in situ.[8] Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Part B: Hydrolysis to 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

  • Saponification: Dissolve the purified ester from Part A in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or HPLC indicates complete hydrolysis of the ester.[9]

  • Acidification and Isolation: Cool the reaction mixture to 0 °C and carefully acidify with cold 1M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral data are expected.[10]

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (br s, 1H, -COOH), ~8.9 (s, 1H, isoxazole C5-H), ~2.8 (m, 1H, cyclohexyl C1-H), 1.1-2.0 (m, 10H, cyclohexyl -CH₂-). The broad singlet for the carboxylic proton will disappear upon a D₂O shake.[10]
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~170 (C=O, carboxyl), ~165 (isoxazole C3), ~158 (isoxazole C5), ~110 (isoxazole C4), ~35 (cyclohexyl C1), ~25-30 (cyclohexyl CH₂).
IR (KBr) ν (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 2930, 2850 (C-H stretch, cyclohexyl), ~1700 (strong, C=O stretch, carboxylic acid), ~1600 (C=N stretch, isoxazole), 1450, 1250.
High-Resolution Mass Spectrometry (HRMS-ESI) [M-H]⁻: Calculated for C₁₀H₁₂NO₃⁻: 194.0823. Found: 194.08xx. [M+H]⁺: Calculated for C₁₀H₁₄NO₃⁺: 196.0968. Found: 196.09xx.

Potential Biological Activities and Therapeutic Applications

While 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid has not been specifically evaluated in published literature, the isoxazole scaffold is a well-established pharmacophore with a diverse range of biological activities.[1][11] The structural features of this molecule suggest several promising avenues for therapeutic investigation.

Anticancer Potential

Numerous isoxazole derivatives have demonstrated potent anticancer activity.[2][12] They can act through various mechanisms, including the inhibition of kinases (e.g., VEGFR2), disruption of cell signaling pathways, and induction of apoptosis.[3]

  • Mechanism of Action Hypothesis: The cyclohexyl group could potentially occupy a hydrophobic pocket in an enzyme's active site, while the isoxazole ring and carboxylic acid could form critical hydrogen bonds or coordinate with metal ions. For instance, many kinase inhibitors feature a heterocyclic core for hinge-binding and a hydrophobic moiety that extends into a deeper pocket. The carboxylic acid could also mimic a phosphate group, interfering with phosphorylation-dependent signaling pathways.

G isoxazole 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid kinase Protein Kinase (e.g., VEGFR2) isoxazole->kinase Inhibition pi3k PI3K/Akt Pathway isoxazole->pi3k Inhibition nfkb NF-κB Pathway isoxazole->nfkb Inhibition proliferation Cell Proliferation & Angiogenesis kinase->proliferation Promotes pi3k->proliferation Promotes apoptosis Apoptosis pi3k->apoptosis Inhibits nfkb->proliferation Promotes

Sources

Foundational

Solubility Profile of 3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery In the journey of a new chemical entity (NCE) from the laboratory to a life-changing therapeutic, few physicochemical properties are as fundamental and impa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a new chemical entity (NCE) from the laboratory to a life-changing therapeutic, few physicochemical properties are as fundamental and impactful as solubility. For orally administered drugs, in particular, aqueous solubility is a critical gatekeeper to bioavailability. An active pharmaceutical ingredient (API) must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and reach its pharmacological target.[1][2] Poor aqueous solubility can lead to a cascade of developmental challenges, including low and variable bioavailability, the need for high doses that can increase the risk of toxicity, and complex formulation requirements.[3][4] Therefore, a thorough understanding and a robust characterization of a compound's solubility profile are paramount in early-stage drug development to identify and mitigate potential risks, guide lead optimization, and inform formulation strategies.[5]

This in-depth technical guide provides a comprehensive framework for characterizing the solubility profile of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, a novel carboxylic acid-containing heterocyclic compound. As no experimental solubility data for this specific molecule is publicly available, this guide will serve as a procedural roadmap for researchers, scientists, and drug development professionals. We will delve into the theoretical considerations that govern its solubility, provide detailed, field-proven experimental protocols for determining its aqueous and organic solvent solubility, and discuss the interpretation of this critical data in the context of drug development. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical science.

Compound Profile: 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

A thorough understanding of the physicochemical properties of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid is the first step in designing a robust solubility assessment strategy. While a specific CAS number for this exact compound is not publicly registered, related structures such as 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 55278-64-3) and 2-Cyclohexyl-1,3-oxazole-4-carboxylic acid (CAS: 66493-06-9) are documented.[6][7]

For the purpose of this guide, we will utilize in silico predictive models to estimate the key physicochemical properties of the title compound. These predictions provide a valuable baseline for experimental design.

PropertyPredicted ValueSignificance in Solubility Assessment
Molecular Formula C10H13NO3Provides the basis for molecular weight calculation.
Molecular Weight 195.22 g/mol Influences the molar concentration calculations in solubility assays.
pKa (acidic) ~4-5The carboxylic acid moiety is expected to have a pKa in this range, making its ionization state and thus solubility highly dependent on pH.
logP ~2.5 - 3.5This predicted octanol-water partition coefficient suggests a degree of lipophilicity, which may indicate a balance between membrane permeability and aqueous solubility.
Aqueous Solubility (logS) -3 to -4The predicted low aqueous solubility underscores the importance of the experimental investigations detailed in this guide.

Note: These values are estimations from various online predictive tools and should be experimentally verified.

Theoretical Solubility Considerations: The Henderson-Hasselbalch Relationship

As a carboxylic acid, the aqueous solubility of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid is intrinsically linked to the pH of the surrounding medium. The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship. The carboxylic acid group (-COOH) is protonated at low pH, rendering the molecule neutral and generally less soluble in aqueous media. As the pH increases above the pKa of the carboxylic acid, the group deprotonates to form the carboxylate anion (-COO-), a charged species that is significantly more soluble in water.

This pH-dependent solubility is a critical factor in oral drug absorption, as the compound will encounter a wide range of pH environments as it transits through the gastrointestinal tract, from the highly acidic stomach (pH 1.5-3.5) to the more neutral to slightly alkaline small intestine (pH 6.0-7.5).

Experimental Solubility Determination

A comprehensive solubility assessment involves determining both the kinetic and thermodynamic solubility of the compound.

  • Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery for screening large numbers of compounds.[8]

  • Thermodynamic Solubility , often considered the "gold standard," is the concentration of a compound in a saturated solution that is in equilibrium with the solid drug. This is typically determined using the shake-flask method and is crucial for lead optimization and formulation development.[9]

Aqueous Solubility Determination

This high-throughput assay provides a rapid assessment of the compound's solubility under non-equilibrium conditions.

Protocol: 96-Well Plate Kinetic Solubility Assay

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

  • Preparation of Assay Plates:

    • Dispense 195 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values such as 2.2, 6.8, and 7.4) into the wells of a 96-well microplate.

    • Add 5 µL of the 10 mM DMSO stock solution to each well, resulting in a final compound concentration of 250 µM and a final DMSO concentration of 2.5%.

  • Incubation: Seal the plate and shake at 700 RPM for 18 hours at room temperature.[2]

  • Centrifugation: Centrifuge the plate for 10 minutes at 5000 RPM to pellet any precipitated compound.[2]

  • Supernatant Transfer: Carefully transfer a known volume (e.g., 150 µL) of the supernatant to a new 96-well plate.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the assay buffer with 2.5% DMSO must be prepared for accurate quantification.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO add_stock Add 5 µL Stock to Buffer prep_stock->add_stock prep_plate Dispense 195 µL Buffer to 96-well Plate prep_plate->add_stock incubate Incubate with Shaking (18h) add_stock->incubate centrifuge Centrifuge (5000 RPM, 10 min) incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer quantify Quantify by HPLC-UV or LC-MS/MS transfer->quantify

Caption: Workflow for the 96-well plate kinetic solubility assay.

This method determines the equilibrium solubility and is considered more representative of the true solubility of the solid compound.

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Compound Addition: Add an excess amount of solid 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid (enough to ensure a saturated solution) to a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to allow the system to reach equilibrium.[4]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid Compound to Vials add_buffer Add Known Volume of Buffer add_solid->add_buffer incubate Incubate with Shaking (24-72h) add_buffer->incubate centrifuge Centrifuge/Settle incubate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify by HPLC-UV or LC-MS/MS filter->quantify

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Solvent Solubility Determination

Understanding the solubility in various organic solvents is crucial for developing formulations and for designing synthetic and purification processes.

Protocol: General Solvent Solubility Determination

  • Solvent Selection: Select a range of pharmaceutically relevant organic solvents with varying polarities (e.g., ethanol, propylene glycol, polyethylene glycol 400, acetone, ethyl acetate, and octanol).

  • Sample Preparation: In separate vials, weigh a known amount of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid (e.g., 10 mg).

  • Solvent Addition: Add the selected solvent to each vial in small, incremental volumes (e.g., 100 µL). After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.

  • Observation: Continue adding the solvent until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the solubility as mg/mL or mol/L. For solvents in which the compound is highly soluble, a target concentration can be made and visually inspected for dissolution. For poorly soluble systems, a variation of the shake-flask method can be employed.

Data Analysis and Interpretation

The data generated from these experiments should be meticulously analyzed and tabulated to provide a clear solubility profile.

Table 1: Hypothetical Aqueous Solubility Data for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

Assay TypepHSolubility (µg/mL)Solubility (µM)
Kinetic2.2< 10< 51
Kinetic6.8150768
Kinetic7.42001024
Thermodynamic1.2< 5< 26
Thermodynamic4.550256
Thermodynamic6.8120615
Thermodynamic7.4160819

The results should be interpreted in the context of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability. A drug is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[2] Based on the hypothetical data, 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid would likely be classified as a poorly soluble compound, especially at acidic pH.

Implications for Drug Development and Formulation Strategies

The characterization of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid as a poorly soluble compound has significant implications for its development path. The low solubility at acidic pH suggests that dissolution in the stomach may be limited. The increase in solubility at higher pH levels indicates that the small intestine will be the primary site for dissolution and absorption.

Based on these findings, several formulation strategies can be considered to enhance its oral bioavailability:[3][5]

  • Salt Formation: Creating a salt of the carboxylic acid (e.g., sodium or potassium salt) can significantly improve its dissolution rate in the gastrointestinal tract.[6]

  • Amorphous Solid Dispersions: Dispersing the amorphous form of the drug in a polymer matrix can enhance its apparent solubility and dissolution rate.[6]

  • Lipid-Based Formulations: For lipophilic compounds (as suggested by the predicted logP), lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be employed to present the drug in a solubilized form to the gastrointestinal tract.

  • Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug particles, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.

Conclusion

A comprehensive and early assessment of the solubility profile of a new chemical entity like 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid is not merely a data-gathering exercise; it is a critical step in de-risking the drug development process. By employing the systematic approach outlined in this guide—from in silico predictions to robust kinetic and thermodynamic experimental determinations—researchers can gain invaluable insights into the compound's biopharmaceutical properties. This knowledge empowers medicinal chemists to optimize molecular structures, enables formulators to design effective drug delivery systems, and ultimately, increases the probability of successfully advancing a promising candidate from the bench to the bedside. The investment in a thorough solubility characterization at the outset is an investment in the future viability of a potential new medicine.

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  • PubMed. (2002). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Sciences, 3(2), 10. [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. EPFL. [Link]

  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive safety and handling protocol for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid. As a novel heterocyclic compound, its full...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling protocol for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid. As a novel heterocyclic compound, its full toxicological profile is not yet extensively documented. Therefore, this document synthesizes available data from structurally analogous compounds to establish a robust framework for its safe utilization in a research and development setting. The protocols herein are designed to be self-validating, emphasizing a proactive approach to laboratory safety.

Predicted Hazard Identification and Classification

Based on the hazard classifications of structurally similar oxazole and isoxazole carboxylic acids, 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid is predicted to be a hazardous substance. The primary hazards are associated with its acidic nature and the reactivity of the oxazole ring.

The predicted GHS classification for this compound is summarized below. This classification is an extrapolation from safety data for compounds such as Oxazole-4-carboxylic acid, 3-Methylisoxazole-4-carboxylic acid, and (S)-(-)-3-Cyclohexene-1-carboxylic Acid[1][2][3][4].

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1C/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[4]
Corrosive to MetalsCategory 1H290: May be corrosive to metals[1]

Signal Word: Danger[1][5]

Hazard Pictograms:




Core Safety Directives and Handling Protocols

Given the predicted corrosive and irritant nature of this compound, a stringent set of handling protocols is mandatory. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

All work with 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield are required. Standard safety glasses are not sufficient.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the compound.[5]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[6]

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]

Safe Handling and Experimental Workflow

The following diagram outlines the mandatory workflow for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Verify Fume Hood Certification B Don Full PPE: Goggles, Face Shield, Gloves, Lab Coat A->B C Prepare Work Area: Containment tray, spill kit, waste container B->C D Weigh Compound in Fume Hood (Use anti-static weigh paper) C->D Proceed to handling E Dissolve in Appropriate Solvent (Add solid to liquid slowly) D->E F Conduct Experiment in Closed or Contained System E->F G Quench and Neutralize Reaction Mixture (if applicable) F->G Experiment complete H Dispose of Waste in Labeled Hazardous Waste Container G->H I Clean Work Area and Equipment H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep the container tightly closed.[7]

  • The substance should be stored in a locked cabinet or an area accessible only to authorized personnel.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

The following decision tree outlines the immediate first aid steps to be taken upon exposure.

start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale 1. Move to fresh air. 2. Keep at rest in a position comfortable for breathing. 3. Immediately call a POISON CENTER or doctor. inhalation->action_inhale action_skin 1. Immediately remove all contaminated clothing. 2. Rinse skin with water/shower for at least 15 minutes. 3. Immediately call a POISON CENTER or doctor. skin->action_skin action_eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately call a POISON CENTER or doctor. eye->action_eye action_ingest 1. Rinse mouth. 2. DO NOT induce vomiting. 3. Immediately call a POISON CENTER or doctor. ingestion->action_ingest

Caption: First Aid Decision Tree for Exposure Incidents.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]

  • Skin Contact: In case of skin contact, take off immediately all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention as severe burns may result.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] Immediate medical attention is required.

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[1] Immediately call a poison center or doctor.

Accidental Release Measures
  • Minor Spill: For small spills, wear appropriate PPE, and use an absorbent, inert material to clean up the spill. Place the waste in a sealed container for disposal.[8]

  • Major Spill: In the event of a large spill, evacuate the area immediately. Alert emergency services and prevent the spill from entering drains.[8]

Physicochemical and Toxicological Profile

Physical and Chemical Properties

While experimental data for the target compound is scarce, the following properties can be calculated or inferred.

PropertyValueSource
Molecular FormulaC10H13NO3Calculated
Molecular Weight195.22 g/mol Calculated
AppearancePredicted to be a solid at room temperatureInferred from analogs[9]
SolubilityLikely soluble in organic solvents such as methanol.[9]Inferred from analogs
Stability and Reactivity
  • Reactivity: No hazardous reactions are expected under normal processing.[2]

  • Chemical Stability: The compound is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[2][6]

  • Conditions to Avoid: Avoid exposure to incompatible products, excess heat, and moisture.[2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2]

  • Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information (Inferred)

The primary toxicological concerns are its corrosive and irritant effects.

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2] Prolonged contact can lead to chemical burns.

  • Serious Eye Damage/Irritation: Poses a risk of serious and permanent eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may cause irritation to the respiratory system.[2]

  • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation or burns.[4]

  • Carcinogenicity and Mutagenicity: There is no data to suggest that this compound or its structural analogs are carcinogenic or mutagenic.[5][6]

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains.[2][5]

References

  • BLDpharm. 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid.

  • TCI Chemicals. (S)-(-)-3-Cyclohexene-1-carboxylic Acid Safety Data Sheet.

  • Cayman Chemical. PAF C-16 Carboxylic Acid Safety Data Sheet.

  • Fisher Scientific. Oxazole-4-carboxylic acid Safety Data Sheet.

  • Sigma-Aldrich. coumarin-3-carboxylic acid Safety Data Sheet.

  • Sigma-Aldrich. Oxazolone Safety Data Sheet.

  • Apollo Scientific. 3-Methylisoxazole-4-carboxylic acid Safety Data Sheet.

  • The Good Scents Company. cyclohexyl carboxylic acid.

  • J&K Scientific. 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid.

  • SRIRAMCHEM. oxazole-4-carboxylic acid.

  • Thermo Fisher Scientific. Oxazole Safety Data Sheet.

  • ChemScene. 2-Cyclohexyl-1,3-oxazole-4-carboxylic acid.

  • PubChem. 3-Methyl-1,2-oxazole-4-carboxylic acid.

  • CymitQuimica. 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid Safety Data Sheet.

  • CymitQuimica. Oxazole-4-carboxylic acid.

  • Chemsrc. Oxazole-4-carboxylic acid.

  • PubChemLite. 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid.

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

  • NAHI, et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry.

  • Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

  • MilliporeSigma. 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid.

  • ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review).

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The outlined meth...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The outlined methodology is grounded in established chemical principles, offering a rational and reproducible approach for laboratory-scale synthesis. This document will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer insights into critical process parameters.

Introduction

The 1,2-oxazole (or isoxazole) scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1] Its presence in pharmaceuticals is attributed to its ability to act as a bioisostere for other functional groups, enhancing metabolic stability and modulating physicochemical properties. The title compound, 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, incorporates a bulky lipophilic cyclohexyl group at the 3-position and a carboxylic acid at the 4-position, making it an attractive building block for the exploration of new chemical space in drug discovery programs.

This guide will focus on a robust and efficient two-step synthetic sequence: a [3+2] cycloaddition reaction to construct the isoxazole core, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthetic Strategy and Mechanism

The chosen synthetic route leverages a well-established method for the formation of 3,4,5-trisubstituted isoxazoles: the [3+2] cycloaddition of a nitrile oxide with a β-ketoester.[1][2] This approach is favored for its high regioselectivity and generally good yields. The subsequent hydrolysis of the ester group at the 4-position is a standard transformation to afford the target carboxylic acid.[3][4]

The key steps in the synthesis are:

  • In situ generation of cyclohexanecarbonitrile oxide from the corresponding hydroximoyl chloride.

  • [3+2] Cycloaddition of the nitrile oxide with a suitable β-ketoester, such as ethyl acetoacetate, to form the ethyl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate intermediate.

  • Saponification (hydrolysis) of the ethyl ester to yield 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

The mechanism of the [3+2] cycloaddition involves the reaction of the 1,3-dipolar nitrile oxide with the enol or enolate form of the β-ketoester. The reaction is typically carried out in the presence of a base to facilitate the formation of the enolate and the in situ generation of the nitrile oxide from the hydroximoyl chloride.

Visualizing the Synthesis

Reaction Scheme

Reaction_Scheme A Cyclohexanecarboxaldehyde I1 Cyclohexanecarbaldoxime A->I1 + B B Hydroxylamine C N-Chlorosuccinimide (NCS) D Ethyl Acetoacetate E Base (e.g., Triethylamine) F Base (e.g., NaOH) G Acid (e.g., HCl) I2 Cyclohexanehydroximoyl Chloride I1->I2 + C I3 Ethyl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate I2->I3 + D, + E [3+2] Cycloaddition P 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid I3->P 1. + F 2. + G Hydrolysis

Caption: Overall synthetic scheme for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Synthesis of Cyclohexanehydroximoyl Chloride start->step1 step2 Step 2: [3+2] Cycloaddition step1->step2 workup1 Workup & Purification (Extraction, Chromatography) step2->workup1 step3 Step 3: Hydrolysis workup2 Workup & Purification (Acidification, Filtration) step3->workup2 workup1->step3 product Final Product: 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid workup2->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocols

PART 1: Synthesis of Ethyl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate

This part details the formation of the isoxazole core through a one-pot reaction involving the in situ generation of cyclohexanecarbonitrile oxide and its subsequent cycloaddition.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Cyclohexanecarboxaldehyde112.17101.12 g
Hydroxylamine hydrochloride69.49110.76 g
Sodium bicarbonate84.01110.92 g
N-Chlorosuccinimide (NCS)133.53101.34 g
Ethyl acetoacetate130.14101.30 g
Triethylamine (TEA)101.19202.79 mL
Dichloromethane (DCM)--50 mL
Dimethylformamide (DMF)--10 mL

Procedure:

  • Oxime Formation: To a stirred solution of cyclohexanecarboxaldehyde (10 mmol) in ethanol (20 mL) and water (5 mL), add hydroxylamine hydrochloride (11 mmol) and sodium bicarbonate (11 mmol). Stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Hydroximoyl Chloride Formation: Cool the reaction mixture in an ice bath. Add N-chlorosuccinimide (10 mmol) portion-wise over 15 minutes, maintaining the temperature below 10 °C. Stir the reaction mixture at 0 °C for 1 hour.

  • [3+2] Cycloaddition: To the freshly prepared solution of cyclohexanehydroximoyl chloride, add ethyl acetoacetate (10 mmol). Subsequently, add triethylamine (20 mmol) dropwise over 20 minutes, keeping the temperature below 10 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by adding water (50 mL).

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate.

PART 2: Synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

This part describes the hydrolysis of the ester to the final carboxylic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate251.3251.26 g
Sodium hydroxide (NaOH)40.00100.40 g
Ethanol--20 mL
Water--10 mL
Hydrochloric acid (HCl), 2M--As needed

Procedure:

  • Saponification: Dissolve ethyl 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylate (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL). Add sodium hydroxide (10 mmol) and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (20 mL).

    • Acidify the solution to pH 2-3 with 2M hydrochloric acid, which will cause the carboxylic acid to precipitate.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid as a solid.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the use of standard analytical techniques at each stage.

  • Thin-Layer Chromatography (TLC): Should be used to monitor the progress of all reactions, ensuring the complete consumption of starting materials before proceeding to the next step or workup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the intermediate ester and the final carboxylic acid product. The disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum will confirm the hydrolysis.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups. The disappearance of the ester C=O stretch (around 1730 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700 cm⁻¹) will validate the final product.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compounds.

By employing these analytical methods, researchers can be confident in the identity and purity of their synthesized 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Zhang, Y., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 516-524. [Link]

  • Zhang, Y., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. [Link]

  • ACS Publications. (2024). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Organic Letters. [Link]

  • Agricultural and Biological Chemistry. (1990). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Taylor & Francis Online. [Link]

  • National Institutes of Health. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]

  • ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • LOCKSS. (1993). NEW CHEMISTRY OF OXAZOLES. Serve Content. [Link]

  • Science of Synthesis. (2005). Synthesis from Carboxylic Acid Derivatives. Thieme. [Link]

  • Google Patents. (2000).
  • National Institutes of Health. (2019). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • NIO. (2012). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]

  • Organic Syntheses. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • UTAR Institutional Repository. (2019). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. [Link]

  • ResearchGate. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

  • ResearchGate. (2020). What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? [Link]

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Application

Application Notes and Protocols for Amide Coupling with Isoxazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of protocols and key considerations for the successful amide coupling of isoxazole carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of protocols and key considerations for the successful amide coupling of isoxazole carboxylic acids. Isoxazole-containing amides are a significant class of compounds in medicinal chemistry, valued for their diverse biological activities. However, the unique electronic properties and potential reactivity of the isoxazole ring system present specific challenges in amide bond formation. This document outlines these challenges, offers a comparative analysis of common coupling reagents, and provides detailed, field-proven protocols for reliable and high-yield synthesis.

The Unique Chemical Landscape of Isoxazole Carboxylic Acids

The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is an electron-withdrawing moiety. This intrinsic electronic character significantly influences the reactivity of attached functional groups, particularly a carboxylic acid.

  • Increased Acidity: The inductive electron-withdrawing effect of the isoxazole ring increases the acidity of the carboxylic acid proton.[1] This can be advantageous in facilitating deprotonation to form the carboxylate, a necessary step in many coupling reactions.

  • Ring Stability Considerations: While generally stable, the isoxazole ring can be susceptible to cleavage under certain conditions, particularly with strong bases or nucleophiles at elevated temperatures.[2] This is a critical consideration when selecting coupling conditions, as prolonged exposure to harsh bases could lead to undesired side products.

  • Positional Isomerism and Reactivity: The position of the carboxylic acid group on the isoxazole ring (3-, 4-, or 5-position) can influence its reactivity. For instance, a carboxylic acid at the 5-position may be more susceptible to electronic effects from both heteroatoms compared to one at the 3- or 4-position.

Strategic Selection of Coupling Reagents

The success of an amide coupling reaction with an isoxazole carboxylic acid is highly dependent on the choice of the coupling reagent. A variety of reagents are available, each with its own mechanism, advantages, and disadvantages.[3][4]

Comparative Analysis of Common Coupling Reagents for Isoxazole Carboxylic Acids
Coupling Reagent/MethodMechanism HighlightsAdvantages for Isoxazole ScaffoldsDisadvantages & Considerations
HATU/HBTU Forms a highly reactive OAt/OBt-active ester.High efficiency, rapid reaction times, and suppression of racemization.[5]Can be more expensive; potential for side reactions with the amine if not used in appropriate stoichiometry.[6]
EDC/HOBt Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-active ester.[7]Water-soluble byproducts simplify workup; cost-effective.[7]Can be less effective for sterically hindered or electron-deficient amines; risk of N-acylurea formation.[8]
PyBOP A phosphonium salt-based reagent that forms an active ester.Effective for sterically hindered couplings and minimizes racemization.Byproducts can sometimes complicate purification.
Acid Chloride Formation (e.g., with SOCl₂ or (COCl)₂) Converts the carboxylic acid to a highly reactive acyl chloride.Highly reactive intermediate can drive sluggish reactions to completion.Harsh conditions may not be suitable for sensitive substrates; requires careful handling of reagents.[9]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific isoxazole carboxylic acid and amine being used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of isoxazole carboxylic acids, including those that may be sterically hindered or electronically challenging.

Materials:

  • Isoxazole carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the isoxazole carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add DIPEA (2.0 equiv) to the reaction mixture.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and reliable method, particularly for less sterically demanding substrates.

Materials:

  • Isoxazole carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

Procedure:

  • In a round-bottom flask, dissolve the isoxazole carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Add TEA or DIPEA (2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[10]

Visualization of Methodologies

Decision Workflow for Coupling Protocol Selection

G start Start: Isoxazole Carboxylic Acid + Amine steric_hindrance Sterically Hindered Substrates? start->steric_hindrance electron_deficient Electron-Deficient Amine? steric_hindrance->electron_deficient No hatu Protocol 1: HATU/PyBOP steric_hindrance->hatu Yes scale Large Scale Synthesis? electron_deficient->scale No electron_deficient->hatu Yes acid_chloride Consider Acid Chloride Route electron_deficient->acid_chloride Very Deficient edc Protocol 2: EDC/HOBt scale->edc Yes scale->edc No optimize Optimize Conditions (Temp, Time, Base) hatu->optimize edc->optimize acid_chloride->optimize

Caption: Decision tree for selecting an appropriate amide coupling protocol.

Generalized Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification Isoxazole\nCarboxylic Acid Isoxazole Carboxylic Acid Dissolve in\nAnhydrous Solvent Dissolve in Anhydrous Solvent Isoxazole\nCarboxylic Acid->Dissolve in\nAnhydrous Solvent Add Coupling Reagent\n& Base at 0°C Add Coupling Reagent & Base at 0°C Dissolve in\nAnhydrous Solvent->Add Coupling Reagent\n& Base at 0°C Amine Amine Amine->Dissolve in\nAnhydrous Solvent Stir at RT\n(2-24h) Stir at RT (2-24h) Add Coupling Reagent\n& Base at 0°C->Stir at RT\n(2-24h) Aqueous Work-up Aqueous Work-up Stir at RT\n(2-24h)->Aqueous Work-up Purification\n(Chromatography) Purification (Chromatography) Aqueous Work-up->Purification\n(Chromatography) Characterization Characterization Purification\n(Chromatography)->Characterization

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Cause: Insufficient activation of the carboxylic acid or low nucleophilicity of the amine.

    • Solution: Switch to a more powerful coupling reagent like HATU. For electron-deficient amines, increasing the reaction temperature or using a more reactive acyl chloride intermediate may be necessary.[8]

  • Formation of Side Products:

    • Cause: N-acylurea formation with EDC, or potential ring-opening of the isoxazole under harsh basic conditions.

    • Solution: Ensure the amine is added promptly after the activation step. Use a non-nucleophilic base like DIPEA and avoid prolonged reaction times at elevated temperatures.

  • Racemization:

    • Cause: For chiral isoxazole carboxylic acids, racemization can occur, especially with carbodiimide reagents.

    • Solution: The use of additives like HOBt or HOAt is crucial. Reagents like HATU and PyBOP are known to suppress racemization effectively.[4]

Conclusion

The synthesis of isoxazole carboxamides is a critical process in modern drug discovery. While standard amide coupling protocols can be effective, a nuanced understanding of the electronic properties and potential reactivity of the isoxazole ring is essential for success. By carefully selecting the appropriate coupling reagent and optimizing reaction conditions, researchers can efficiently and reliably synthesize a diverse range of these valuable compounds. The protocols and guidelines presented in this document provide a solid foundation for navigating the specific challenges associated with amide coupling of isoxazole carboxylic acids.

References

  • ResearchGate. (n.d.). Synthesis of isoxazoline N‐oxides 5 and isoxazole‐5‐carboxamides 6. Retrieved from [Link]

  • PMC. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Retrieved from [Link]

  • Bio-By-Word. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • PMC. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved from [Link]

  • Pharmapproach. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • PMC. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from [Link]

  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

Sources

Method

The Versatility of 3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid in Modern Drug Discovery: A Scaffold for Innovation

Introduction: The Privileged Status of the Isoxazole Nucleus In the landscape of medicinal chemistry, the isoxazole ring system has emerged as a "privileged scaffold," a molecular framework that consistently appears in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the Isoxazole Nucleus

In the landscape of medicinal chemistry, the isoxazole ring system has emerged as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic tractability that makes it an attractive starting point for the development of novel therapeutics.[2][3] The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[4] This guide focuses on a particularly promising building block, 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid , and provides a comprehensive overview of its synthesis, potential applications, and detailed protocols for its derivatization in drug discovery campaigns. The incorporation of a cyclohexyl group at the 3-position introduces a lipophilic and conformationally rigid element, which can be advantageous for optimizing binding to hydrophobic pockets in target proteins. The carboxylic acid at the 4-position serves as a versatile handle for the introduction of diverse chemical functionalities, enabling the exploration of extensive chemical space.

Synthetic Strategy: Accessing the 3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid Scaffold

The construction of the 3-substituted-1,2-oxazole-4-carboxylic acid core can be achieved through several synthetic routes. One of the most powerful and convergent methods is the [2+3] cycloaddition reaction between a nitrile oxide and an alkyne.[5] This approach allows for the modular assembly of the isoxazole ring with a high degree of control over the substitution pattern. A plausible and efficient synthesis of the title compound is outlined below, based on established methodologies for the preparation of 3-substituted-4-isoxazole carboxylic acids.[6]

Protocol 1: Synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid

This protocol describes a two-step synthesis starting from commercially available cyclohexanecarboxaldehyde.

Step 1: Synthesis of Cyclohexanecarboxaldehyde Oxime

  • To a solution of cyclohexanecarboxaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield cyclohexanecarboxaldehyde oxime.

Step 2: [2+3] Cycloaddition with Ethyl Acetoacetate and Subsequent Hydrolysis

  • In a reaction vessel, dissolve cyclohexanecarboxaldehyde oxime (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (2.0 eq), to the mixture.

  • Cool the reaction mixture in an ice bath and slowly add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq) to generate the hydroximoyl chloride in situ, which then eliminates HCl to form the nitrile oxide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the cycloaddition is complete, add an aqueous solution of sodium hydroxide (e.g., 2 M) to the reaction mixture to hydrolyze the ester.

  • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis.

  • After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., 2 M HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

Application Notes: Harnessing the Therapeutic Potential of the Scaffold

The 3-cyclohexyl-1,2-oxazole-4-carboxylic acid scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The isoxazole core is known to be present in compounds with diverse biological activities, and the cyclohexyl and carboxylic acid moieties offer opportunities for targeted modifications to enhance potency and selectivity for various biological targets.[1][2]

Potential Therapeutic Areas:
  • Oncology: Isoxazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and the disruption of cell signaling pathways.[1][3] The cyclohexyl group can enhance binding to hydrophobic domains of cancer-related proteins, while the carboxylic acid can be derivatized to introduce pharmacophores that target specific cancer cell vulnerabilities.

  • Inflammation and Pain: The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] By derivatizing the carboxylic acid group, novel anti-inflammatory agents with improved efficacy and reduced side effects can be developed.

  • Infectious Diseases: The isoxazole scaffold has been incorporated into a number of antimicrobial agents.[1] Libraries of compounds derived from 3-cyclohexyl-1,2-oxazole-4-carboxylic acid can be screened for activity against a range of bacterial and fungal pathogens.

Protocols for Derivatization: Exploring Chemical Diversity

The carboxylic acid functionality of 3-cyclohexyl-1,2-oxazole-4-carboxylic acid is the primary site for chemical modification to generate libraries of diverse compounds for structure-activity relationship (SAR) studies. Amide bond formation is a robust and widely used reaction in medicinal chemistry to introduce a variety of substituents.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for the synthesis of amides from 3-cyclohexyl-1,2-oxazole-4-carboxylic acid using a carbodiimide coupling agent.

Materials:

  • 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve 3-cyclohexyl-1,2-oxazole-4-carboxylic acid in anhydrous DMF.

  • Add EDC and HOBt to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine in a minimal amount of anhydrous DMF.

  • Add the amine solution and DIPEA to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Parameter Description
Scaffold 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid
Key Functional Group for Derivatization 4-Carboxylic Acid
Primary Derivatization Reaction Amide Coupling
Common Coupling Reagents EDC/HOBt, HATU, T3P
Potential Biological Activities Anticancer, Anti-inflammatory, Antimicrobial

Table 1: Key characteristics and derivatization strategy for the 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid scaffold.

Visualizing the Workflow and Potential Pathways

To provide a clearer understanding of the synthetic and application workflows, the following diagrams illustrate the key processes.

Synthesis_Workflow Start Cyclohexanecarboxaldehyde Oxime Cyclohexanecarboxaldehyde Oxime Start->Oxime Hydroxylamine HCl, NaOAc Cycloaddition [2+3] Cycloaddition & Hydrolysis Oxime->Cycloaddition Ethyl Acetoacetate, Base, NCS Product 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid Cycloaddition->Product

Caption: Synthetic workflow for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

Derivatization_and_Screening Scaffold 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid AmideCoupling Amide Coupling (Protocol 2) Scaffold->AmideCoupling Various Amines Library Diverse Amide Library AmideCoupling->Library Screening Biological Screening Library->Screening Anticancer, Anti-inflammatory, Antimicrobial Assays SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for derivatization and biological evaluation.

Conclusion and Future Perspectives

3-Cyclohexyl-1,2-oxazole-4-carboxylic acid represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its rational design combines the privileged isoxazole core with a lipophilic cyclohexyl moiety and a synthetically accessible carboxylic acid handle. The protocols and application notes provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this promising starting material. Future investigations will likely focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a wide range of biological targets to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Yin, B., et al. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. RSC Adv., 2022 , 12, 12345-12350. [Link]

  • Wallace, O. B., et al. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. J. Org. Chem., 2005 , 70(6), 2057–2065. [Link]

  • Kumar, K. A., et al. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. J. Heterocyclic Chem., 2017 , 54(6), 3537-3544. [Link]

  • Padwa, A. 1,3-Dipolar Cycloaddition Chemistry. Wiley, 2002 . [Link]

  • Staudinger, H. Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 1907 , 356(1-2), 51-123. [Link]

  • Serebryannikova, A. V., et al. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. J. Org. Chem., 2019 , 84(22), 14694–14706. [Link]

  • Wang, X. & Li, J. Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. CN103539753A, 2014.
  • Wojtysiak, J., et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 2022 , 27(17), 5629. [Link]

  • Kumar, A., et al. A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 2020 , 9(9), 1185-1205. [Link]

  • Serebryannikova, A. V., et al. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. J. Org. Chem., 2019 , 84(22), 14694–14706. [Link]

  • Li, Y., et al. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 2009 , 14(4), 1333-1343. [Link]

  • Kumar, V., et al. Construction of Isoxazole ring: An Overview. Journal of Drug Delivery and Therapeutics, 2021 , 11(4), 164-173. [Link]

  • Ali, S. M., et al. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Journal of the Turkish Chemical Society, Section A: Chemistry, 2023 , 10(1), 1-12. [Link]

  • Lee, S., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem., 2023 , 88(5), 2991–3001. [Link]

  • Gaonkar, S. L., et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Med. Chem., 2023 , 14, 1826-1847. [Link]

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Application

Cyclization Strategies for the Synthesis of the 3-Cyclohexylisoxazole Core

An Application Guide for Medicinal and Process Chemistry Authored by: Gemini, Senior Application Scientist Abstract: The isoxazole ring is a privileged five-membered heterocyclic scaffold frequently found in a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal and Process Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract: The isoxazole ring is a privileged five-membered heterocyclic scaffold frequently found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore make it a cornerstone in modern drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary cyclization methodologies for constructing the 3-cyclohexylisoxazole core, a common structural motif in medicinal chemistry. We will delve into two principal synthetic routes: the [3+2] cycloaddition of nitrile oxides and the classical cyclocondensation of 1,3-dicarbonyl compounds. This guide emphasizes the causality behind experimental choices, provides validated step-by-step protocols, and offers a comparative analysis to aid in synthetic route selection.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole moiety is a key structural component in numerous pharmaceuticals, including the anti-inflammatory drug Parecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide. The nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, while the aromatic system can engage in π–π stacking interactions, contributing to potent and selective binding to biological targets. Furthermore, the N-O bond is susceptible to reductive cleavage, allowing isoxazoles to serve as stable precursors, or "masked" equivalents, of 1,3-dicarbonyl compounds, which is a valuable feature in complex molecule synthesis. The 3-cyclohexyl substitution provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

This guide focuses on the two most robust and widely employed strategies for the synthesis of the isoxazole ring, tailored specifically for the construction of the 3-cyclohexylisoxazole core.

Method 1: 1,3-Dipolar Cycloaddition of Cyclohexanecarbonitrile Oxide

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and highly reliable method for constructing five-membered heterocycles. The reaction to form an isoxazole involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). This method is prized for its high regioselectivity and generally mild reaction conditions.

Mechanistic Principle

The core of this strategy is the in situ generation of cyclohexanecarbonitrile oxide from a stable precursor, typically cyclohexanecarboxaldoxime. The nitrile oxide is a reactive intermediate and is immediately trapped by a suitable alkyne present in the reaction mixture. This concerted, pericyclic reaction mechanism leads to the formation of the aromatic isoxazole ring with a well-defined regiochemical outcome. Generating the nitrile oxide in situ is critical to prevent its dimerization into a furoxan (1,2,5-oxadiazole-2-oxide) byproduct.

G cluster_precursor Precursor Synthesis cluster_cycloaddition In Situ Cycloaddition Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Aldoxime Cyclohexanecarboxaldoxime Cyclohexanecarboxaldehyde->Aldoxime Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Aldoxime NitrileOxide Cyclohexanecarbonitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, Bleach) Oxidant->NitrileOxide Isoxazole 3-Cyclohexylisoxazole Core Product NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Method

Scalable synthesis routes for isoxazole-4-carboxylic acids

Title: Scalable Synthesis Routes for Isoxazole-4-Carboxylic Acids: A Comprehensive Guide for Process Chemistry Audience: Researchers, process chemists, and drug development professionals. Objective: Provide field-proven,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scalable Synthesis Routes for Isoxazole-4-Carboxylic Acids: A Comprehensive Guide for Process Chemistry Audience: Researchers, process chemists, and drug development professionals. Objective: Provide field-proven, mechanistically grounded protocols for the scalable and regioselective synthesis of isoxazole-4-carboxylic acids.

Rationale for Advanced Synthetic Routes

Isoxazole-4-carboxylic acids are critical building blocks in modern drug discovery, frequently serving as bioisosteres for amides and carboxylic acids in the design of highly active peptidomimetics[1][2]. Historically, researchers synthesized these heterocycles via the condensation of hydroxylamine with asymmetric β-ketonitriles or 1,3-diketones[3]. However, this traditional route poses significant scale-up challenges: it routinely produces difficult-to-separate mixtures of regioisomers and demands harsh acidic/basic conditions that degrade sensitive functional groups[3][4].

To overcome these roadblocks, modern process chemistry has pivoted to precision-engineered pathways—specifically directed cycloadditions and transition-metal-catalyzed isomerizations. These advanced routes offer absolute regiocontrol, eliminate the need for chromatographic purification of isomers, and are proven at multi-gram to kilogram scales[2][4][5].

Route A: Base-Promoted Multigram [3+2] Cycloaddition

The most universally robust method for accessing highly substituted isoxazole-4-carboxylic acids is the metal-free [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne or enamine[2].

Causality & Process Engineering: The fundamental challenge of scaling nitrile oxide chemistry is the rapid auto-dimerization of these highly reactive intermediates into unwanted furoxan byproducts[2]. Process chemists mitigate this by utilizing high dilution kinetics (e.g., a substrate-to-solvent ratio of 1:10 wt/v) to ensure the cycloaddition rate outpaces dimerization[2]. Furthermore, by utilizing enamines instead of standard alkynes, the reaction proceeds via an initial cyclization followed by a rapid, spontaneous elimination of dialkylamine (e.g., dimethylamine). This elimination permanently locks the regiochemistry, yielding pure 3,4-disubstituted isoxazoles without competitive isomer formation[2].

Workflow N1 Aldehyde / Amino Acid Precursor N2 Oxime Formation (NH2OH-HCl, Base) N1->N2 N3 Chlorination (NCS, HCl) N2->N3 N4 Nitrile Oxide Generation (In situ, Base) N3->N4 N5 [3+2] Cycloaddition (+ Alkyne/Enamine) N4->N5 High Dilution N6 Substituted Isoxazole-4-Carboxylic Acid N5->N6 Regioselective

Workflow for multigram base-promoted [3+2] cycloaddition synthesis.

Protocol A: Scalable[3+2] Cycloaddition (Up to 50g Scale)

Self-Validating System: This protocol relies on continuous in-process visual cues and effervescence monitoring to validate phase progression.

  • Chloroxime Preparation: Dissolve the oxime precursor (1.0 eq) in ethyl acetate. Gradually add N-chlorosuccinimide (NCS, 1.05 eq) while maintaining the internal temperature strictly below 15 °C. Validation Check: The reaction is complete when TLC confirms the disappearance of the starting oxime[2].

  • Dilution & Substrate Addition: Dilute the chloroxime solution strictly to a 1:10 (wt/v) ratio with ethyl acetate to limit intermolecular collisions. Add the chosen enamine or alkyne (1.2 eq)[2].

  • In Situ Generation & Cycloaddition: Portion-wise, add a mild base (e.g., NaHCO3, 1.5 eq) maintaining the mixture between 0 °C and 25 °C. Validation Check: The reaction creates a transient yellow coloration (nitrile oxide formation) and CO2 effervescence. Complete consumption of the chloroxime and cessation of bubbling indicates reaction completion[2].

  • Isolation: Filter the solid inorganic salts, wash the organic phase sequentially with water and brine, and concentrate under reduced pressure. Recrystallize to afford the pure isoxazole-4-carboxylic ester/acid derivative[2].

Route B: Non-Decarboxylative Ruthenium-Catalyzed Rearrangement

For late-stage functionalization starting from isoxazol-5(4H)-ones, ruthenium catalysis provides a highly atom-economical and scalable route[5].

Causality & Process Engineering: Subjecting standard isoxazolones to transition metals typically results in irreversible decarboxylation. However, when using 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones, an intramolecular hydrogen bond forms between the enol hydrogen and the heterocyclic carbonyl oxygen[5]. This rigid geometry thermodynamically intercepts the decarboxylation pathway. Without the need for any base or additives, the [RuCl2(p-cymene)]2 catalyst drives a non-decarboxylative ring-opening to form a vinyl Ru-nitrenoid intermediate, which seamlessly cyclizes via O–N bond formation to generate the 4-carboxylic acid[5].

Mechanism A 4-(2-Hydroxyalkylidenyl) Isoxazol-5(4H)-one B Ru-Nitrenoid Intermediate (Ring Opening) A->B [RuCl2(p-cymene)]2 Heat C Intramolecular O-N Bond Formation (Cyclization) B->C H-Bond Directed Non-Decarboxylative D Isoxazole-4-Carboxylic Acid (Product) C->D Rearrangement

Mechanistic pathway of Ru-catalyzed rearrangement to isoxazole-4-carboxylic acid.

Protocol B: Gram-Scale Ru-Catalyzed Rearrangement

Self-Validating System: This is a pure catalyst-driven process validated through product precipitation kinetics.

  • Substrate Solvation: Dissolve the 4-(2-hydroxyalkylidenyl)isoxazol-5(4H)-one (1.0 eq) in anhydrous acetonitrile (MeCN) or DMSO[5].

  • Catalyst Loading: Add [RuCl2(p-cymene)]2 (2.5–5.0 mol%) as a single charge. Validation Check: Ensure absolutely no external additives or bases are present; their inclusion will disrupt the critical substrate H-bond and trigger unwanted decarboxylation[5].

  • Thermal Rearrangement: Heat the reaction mixture to 70 °C (if in MeCN) or 120 °C (if in DMSO) under N2 for 4–12 hours. Track conversion via LC-MS or 1H NMR monitoring[5].

  • Product Recovery: Upon reaction completion, allow the mixture to cool to room temperature. The isoxazole-4-carboxylic acid product will precipitate from the reaction medium. Collect the target compound via simple vacuum filtration[5].

Route C: Iron(II)-Catalyzed Domino Isomerization

For substrates bearing a 4-acyl-5-methoxy or 4-acyl-5-amino profile, process chemists can exploit a highly efficient, thermodynamically driven domino isomerization[4].

Causality & Process Engineering: This method uses Earth-abundant and inexpensive FeCl2·4H2O to catalyze the transient formation of a 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate[4]. Because the desired isoxazole-4-carboxylic acid derivative is thermodynamically far more stable than the highly strained azirine intermediate, the equilibrium is driven completely forward upon heating to 105 °C[4]. This offers a 100% atom-economical pathway devoid of stoichiometric byproducts[4].

Protocol C: Fe(II)-Catalyzed Domino Isomerization

Self-Validating System: Temperature-dependent reaction states allow strict isolation of intermediates to confirm catalytic turnover.

  • Reaction Setup: Charge a high-pressure tube or round-bottom flask with 4-acyl-5-methoxyisoxazole (1.0 eq) and FeCl2·4H2O (typically 10–20 mol%) in anhydrous dioxane[4].

  • Controlled Isomerization: Heat the mixture to 105 °C. Validation Check: If the reaction is inadvertently performed at 50 °C in MeCN, the synthesis will stall completely at the 2H-azirine stage. Achieving 105 °C in dioxane is thermodynamically required to break the final C-N bond for the second ring closure[4].

  • Isolation: After 1 to 5 hours, cool the reaction matrix, concentrate under reduced pressure, and purify via short-path silica plug or recrystallization to yield the target isoxazole-4-carboxylate[4].

Quantitative Data Summary

The table below maps the technical specifications of the three established scalable routes to assist researchers in selecting the optimal synthetic pathway based on substrate and scale constraints.

ParameterBase-Promoted [3+2] CycloadditionRu-Catalyzed RearrangementFe(II)-Catalyzed Domino Isomerization
Typical Yields 60–95%75–98%60–90%
Regioselectivity Absolute (via enamine elimination)Absolute (intramolecular closure)Absolute (atom-economical)
Scale Validated Multigram (Up to 50 g)Gram-scaleGram-scale
Catalyst Required None (Metal-free)[RuCl2(p-cymene)]2 (Catalytic)FeCl2·4H2O (Catalytic)
Process Limitation Strict dilution necessary to avoid furoxansRequires rigid substrate H-bondingLimited to 5-methoxy/amino precursors

References

  • Serebryannikova, Anna V., et al. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization." The Journal of Organic Chemistry 84, no. 22 (2019): 14457-14475. ACS Publications. URL: [Link]

  • Loro, C., et al. "Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole- and Isoxazole-4-carboxylic Acids." Organic Letters 24, no. 16 (2022): 3092-3096. ACS Publications. URL: [Link]

  • Zhalubovskis, R., et al. "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics." RSC Advances 6 (2016): 26934-26940. RSC Publishing. URL: [Link]

  • Upadhyay, et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." MDPI 23, no. 17 (2022): 9913. URL: [Link]

Sources

Application

Application Notes and Protocols for the Decarboxylation of Isoxazole-4-Carboxylic Acid Derivatives

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the decarboxylation of isoxazole-4-carboxylic acid derivatives. This guide offers an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the decarboxylation of isoxazole-4-carboxylic acid derivatives. This guide offers an in-depth exploration of various protocols, the underlying chemical principles, and practical insights to enable successful experimental design and execution.

Introduction: The Significance of Isoxazole Scaffolds and the Role of Decarboxylation

Isoxazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The isoxazole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, makes it a privileged scaffold in drug design. The synthesis and functionalization of these heterocycles are therefore of paramount importance.

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic synthesis. For isoxazole-4-carboxylic acid derivatives, this reaction provides a powerful tool for the introduction of a hydrogen atom (protodecarboxylation) or for the formation of a key intermediate that can be further functionalized. The choice of decarboxylation protocol is critical and depends on the desired outcome, the nature of the substituents on the isoxazole ring, and the overall complexity of the target molecule.

This guide will delve into the most effective methods for the decarboxylation of isoxazole-4-carboxylic acid derivatives, providing not just the procedural steps but also the scientific rationale behind them.

Core Decarboxylation Strategies: Mechanisms and Methodologies

The decarboxylation of isoxazole-4-carboxylic acids can be achieved through several distinct strategies, each with its own set of advantages and limitations. The primary methods include thermal decarboxylation, metal-catalyzed decarboxylation, and specialized decarboxylative functionalizations.

Thermal Decarboxylation

Thermal decarboxylation is conceptually the simplest method, relying on heat to induce the extrusion of CO₂. The ease of this reaction is highly dependent on the stability of the resulting carbanion or radical intermediate at the 4-position of the isoxazole ring.

Mechanism: The thermal decarboxylation of heteroaromatic carboxylic acids can proceed through different pathways, including unimolecular heterolytic fission to form a carbanion, or a free radical mechanism, though the former is more common for many carboxylic acids.[1] The stability of the anionic intermediate at the C4 position of the isoxazole ring is a key factor influencing the reaction rate. Electron-withdrawing groups on the ring can stabilize this intermediate, facilitating decarboxylation.

Causality of Experimental Choices:

  • Solvent: High-boiling, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or quinoline are often employed to achieve the necessary high temperatures and to effectively solvate the transition state.[2][3]

  • Temperature: The required temperature for thermal decarboxylation can vary significantly based on the substrate's stability, typically ranging from 150 to 250 °C. Careful optimization is necessary to ensure complete reaction without decomposition of the starting material or product.

  • Microwave Irradiation: Microwave-assisted heating has emerged as a powerful technique to accelerate thermal decarboxylations, often leading to dramatically reduced reaction times and improved yields compared to conventional heating.[2][3][4]

Protocol 1: Microwave-Assisted Thermal Protodecarboxylation

Objective: To achieve rapid and efficient protodecarboxylation of a substituted isoxazole-4-carboxylic acid.

Materials:

  • Substituted isoxazole-4-carboxylic acid (1.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3-5 mL)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add the isoxazole-4-carboxylic acid (1.0 mmol) and NMP (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 220 °C for 10-20 minutes.[3] Reaction progress can be monitored by TLC or LC-MS by taking aliquots at different time intervals.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the decarboxylated isoxazole.

Metal-Catalyzed Decarboxylation

Transition metal catalysts, particularly those based on palladium, silver, and copper, can facilitate decarboxylation under milder conditions than purely thermal methods. These catalysts can also be employed in decarboxylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds directly.

Mechanism: The mechanism of metal-catalyzed decarboxylation often involves the formation of a metal-carboxylate species. For palladium catalysis, this can be followed by extrusion of CO₂ to generate an organopalladium intermediate, which can then be protonated or participate in a cross-coupling reaction.[5][6][7][8] Silver and copper catalysts are also thought to proceed through similar metal-carboxylate intermediates, with the metal center facilitating the C-C bond cleavage.[9][10]

Causality of Experimental Choices:

  • Catalyst:

    • Palladium: Often used for decarboxylative cross-coupling reactions, but can also effect protodecarboxylation. The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand is crucial for catalytic activity.[7][11]

    • Silver: Silver salts, such as Ag₂CO₃, are effective for protodecarboxylation of various heteroaromatic carboxylic acids at temperatures lower than traditional copper catalysts.[9]

    • Copper: Copper(I) oxide or other copper salts, often in the presence of a ligand like 1,10-phenanthroline, are classic catalysts for protodecarboxylation, particularly in high-boiling solvents like quinoline.[2]

  • Solvent: Polar aprotic solvents like DMSO or DMF are commonly used in metal-catalyzed decarboxylations to ensure the solubility of the reagents and to facilitate the catalytic cycle.

  • Additives: In some cases, acids like acetic acid can improve the efficiency of silver-catalyzed protodecarboxylation.[12]

Protocol 2: Silver-Catalyzed Protodecarboxylation

Objective: To perform a mild, silver-catalyzed protodecarboxylation of an isoxazole-4-carboxylic acid.

Materials:

  • Isoxazole-4-carboxylic acid (0.5 mmol)

  • Silver(I) carbonate (Ag₂CO₃) (15 mol%)

  • Potassium persulfate (K₂S₂O₈) (2 equivalents)

  • Acetonitrile (CH₃CN) (4 mL)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • In a 10 mL microwave reactor vial, combine the isoxazole-4-carboxylic acid (0.5 mmol), silver(I) carbonate (0.075 mmol), and potassium persulfate (1.0 mmol).

  • Add acetonitrile (4 mL) and a stir bar.

  • Seal the vial and heat in a microwave reactor at 130 °C for 30 minutes.[9]

  • After cooling, dilute the reaction mixture with ethyl acetate (10 mL).

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution (10 mL) to remove any remaining oxidant.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Decarboxylative Functionalization

Beyond simple protodecarboxylation, the carboxyl group can be replaced with other functionalities in a single step. Decarboxylative halogenation is a prominent example.

Mechanism: Decarboxylative halogenation can be achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in the presence of a base. The reaction is believed to proceed through the formation of an acyl hypohalite intermediate, which then undergoes radical fragmentation to release CO₂ and a halogen radical, ultimately leading to the halogenated isoxazole.

Causality of Experimental Choices:

  • Halogen Source: NIS and NBS are convenient and effective sources of electrophilic iodine and bromine, respectively.

  • Base: A base such as K₃PO₄ is often required to deprotonate the carboxylic acid, facilitating the reaction with the halogenating agent.

  • Microwave Irradiation: As with thermal decarboxylation, microwave heating can significantly accelerate the rate of decarboxylative halogenation.

Protocol 3: Microwave-Assisted Decarboxylative Iodination

Objective: To synthesize a 4-iodoisoxazole derivative from the corresponding carboxylic acid.

Materials:

  • Isoxazole-4-carboxylic acid (0.5 mmol)

  • Silver(I) carbonate (Ag₂CO₃) (25 mol%)

  • Potassium persulfate (K₂S₂O₈) (2 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Iodine (I₂) (2 equivalents)

  • Acetonitrile (CH₃CN) (4 mL)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add the isoxazole-4-carboxylic acid (0.5 mmol), silver(I) carbonate (0.125 mmol), potassium persulfate (1.0 mmol), sodium carbonate (1.0 mmol), and iodine (1.0 mmol).

  • Add acetonitrile (4 mL) and a stir bar.

  • Seal the vial and heat in a microwave reactor at 130 °C for 45 minutes.[9]

  • After cooling, dilute the reaction mixture with ethyl acetate (10 mL).

  • Wash with saturated aqueous Na₂S₂O₃ solution (10 mL) to quench excess iodine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-iodoisoxazole.

Data Presentation: Comparison of Decarboxylation Protocols

The choice of decarboxylation method will significantly impact the reaction efficiency and outcome. The following table summarizes typical reaction conditions and yields for the decarboxylation of representative isoxazole-4-carboxylic acid derivatives.

Substrate (R1, R2)MethodCatalyst/ReagentsSolventTemp. (°C)TimeYield (%)Reference
3-Ph, 5-MeThermal (µW)NoneNMP22010 minHigh[3]
Various ArylAg-catalyzed (µW)Ag₂CO₃, K₂S₂O₈CH₃CN13030 minGood-Excellent[9]
Various ArylPd-catalyzedPd(OAc)₂DMF1202-4 hVaries[7][11]
Various ArylDecarboxylative Iodination (µW)Ag₂CO₃, K₂S₂O₈, I₂CH₃CN13045 minGood-Excellent[9]

Yields are generalized; specific yields will depend on the exact substituents.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a generalized experimental workflow and a simplified mechanistic pathway for metal-catalyzed decarboxylation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Isoxazole-4-carboxylic acid, Catalyst/Reagents, & Solvent start->reagents heating Heating (Conventional or Microwave) reagents->heating extraction Aqueous Work-up & Extraction heating->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Generalized experimental workflow for the decarboxylation of isoxazole-4-carboxylic acids.

mechanism substrate Isoxazole-4-COOH intermediate1 Metal-Carboxylate Complex substrate->intermediate1 + Catalyst catalyst Metal Catalyst (e.g., Ag(I), Pd(II)) intermediate2 Organometallic Intermediate intermediate1->intermediate2 - CO₂ co2 CO₂ product Decarboxylated Isoxazole intermediate2->product + H⁺ catalyst_regen Regenerated Catalyst intermediate2->catalyst_regen - Product proton_source Proton Source (e.g., Solvent, Acid)

Caption: Simplified mechanism for metal-catalyzed protodecarboxylation.

Troubleshooting and Optimization

Low Yields:

  • Thermal Decarboxylation: Increase reaction temperature or time. Consider switching to microwave irradiation for more efficient energy transfer. Ensure the solvent is anhydrous if side reactions with water are a concern.

  • Metal-Catalyzed Decarboxylation: Screen different metal catalysts, ligands, and solvents. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. Degassing the reaction mixture to remove oxygen can be beneficial for some palladium-catalyzed reactions.

Incomplete Reaction:

  • Substituent Effects: Electron-donating groups on the isoxazole ring may hinder decarboxylation by destabilizing the anionic intermediate. In such cases, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst may be required.

  • Catalyst Deactivation: For metal-catalyzed reactions, catalyst deactivation can lead to incomplete conversion. Increasing the catalyst loading or adding a co-catalyst might be necessary.

Side Reactions:

  • Decomposition: At high temperatures, isoxazole rings can be susceptible to degradation. Careful temperature control and monitoring of the reaction progress are crucial to minimize decomposition.

  • 5-Hydroxyoxazole Instability: 5-Hydroxyoxazole-4-carboxylic acid derivatives are particularly prone to decarboxylation due to tautomerization to an unstable β-keto acid-like intermediate.[13] Protecting the hydroxyl group as an ether can prevent this side reaction.

Conclusion

The decarboxylation of isoxazole-4-carboxylic acid derivatives is a versatile and powerful transformation for the synthesis of functionalized isoxazoles. The choice between thermal and metal-catalyzed methods depends on the specific substrate and the desired outcome. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize these protocols to advance their synthetic goals in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of these important reactions.

References

  • Bilodeau, F., Brochu, M.-C., Guimond, N., Thesen, K. H., & Forgione, P. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(5), 1550–1560. [Link][7][11]

  • Deng, F., Huang, J., Ember, E. E., Achterhold, K., Dierolf, M., Jentys, A., Liu, Y., Pfeiffer, F., & Lercher, J. A. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis, 11(23), 14625–14634. [Link][5][6][8]

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623. [Link][2]

  • Jones, G. O., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. OSTI.GOV. [Link][5][6][8]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link][12]

  • Maes, B. U. W., et al. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Molecules, 22(11), 1838. [Link][9]

  • Nejman, M., Śliwińska, A., & Zwierzak, A. (2005). A base-catalyzed Michael-type addition of sodium diethyl malonate to N-Boc-α-amidoalkyl-p-tolyl sulfones in tetrahydrofuran followed by hydrolysis of the adducts in refluxing 6 M aqueous hydrochloric acid affords β3-amino acid hydrochlorides in high yield and excellent purity. Tetrahedron, 61(35), 8536-8541. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved March 7, 2026, from [Link][12]

  • RSC Publishing. (2009). Silver-Catalysed Protodecarboxylation of Carboxylic Acids. [Link]

  • Serebryannikova, A. V., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2019). Synthesis of Isoxazole- and Oxazole-4-Carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]

  • Stone, F. G. A., & West, R. (Eds.). (1995). Advances in Organometallic Chemistry (Vol. 38). Academic Press.
  • Xiong, W., Shi, Q., & Liu, W. H. (2022). A photocatalytic direct decarboxylative hydroxylation of carboxylic acids enables the conversion of various readily available carboxylic acids. Journal of the American Chemical Society, 144(35), 15894–15902. [Link]

  • Zare, A., & Fallah, Z. (2022). Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential. Journal of Chemical Research, 46(1-2), 1-6. [Link][4]

  • Zhang, L., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS. [Link][14]

  • Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Retrieved from [Link][1]

  • ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. Retrieved from [Link][15]

  • Royal Society of Chemistry. (2020). Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors. Retrieved from [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to enhance your experimental success by addressing common challenges and offering scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during the synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. The primary synthetic route involves the reaction of a β-ketoester with hydroxylamine, followed by hydrolysis of the resulting ester.

Q1: My initial reaction to form the isoxazole ester is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the initial cyclization step to form the ethyl 3-cyclohexyl-1,2-oxazole-4-carboxylate can stem from several factors. The reaction involves the condensation of ethyl 2-(cyclohexanecarbonyl)-3-oxobutanoate with hydroxylamine hydrochloride.

Common Causes and Solutions:

  • Incomplete Formation of the β-Ketoester: The synthesis of the starting β-ketoester from cyclohexanecarbonyl chloride and ethyl acetoacetate is a critical first step. Ensure this reaction goes to completion.

    • Troubleshooting: Monitor the reaction by Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or using a stronger, non-nucleophilic base.

  • Suboptimal pH for Cyclization: The reaction of the β-ketoester with hydroxylamine is pH-sensitive.[1]

    • Troubleshooting: The reaction is often carried out in the presence of a mild base like sodium acetate or in a buffered solution to maintain an optimal pH for the condensation and cyclization. Drastic pH changes can lead to side reactions or decomposition.

  • Reaction Temperature: While often performed at room temperature or with gentle heating, the temperature can influence the reaction rate and selectivity.

    • Troubleshooting: If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) may improve the rate. However, excessive heat can lead to degradation.

Q2: I am observing the formation of a regioisomer during the synthesis of the isoxazole ring. How can I control the regioselectivity?

A2: The reaction of a β-dicarbonyl compound with hydroxylamine can potentially yield two regioisomeric isoxazoles.[1][2] The desired product is 3-cyclohexyl-1,2-oxazole-4-carboxylic acid, but the formation of the 5-cyclohexyl isomer is possible.

Controlling Regioselectivity:

  • Reaction Mechanism and pH Control: The regioselectivity is influenced by which carbonyl group of the β-ketoester is preferentially attacked by hydroxylamine. This can often be controlled by pH. Acidic conditions may favor the formation of one isomer, while neutral or basic conditions might favor the other.[1]

    • Expert Insight: For the synthesis of 3-substituted-1,2-oxazole-4-carboxylates, the reaction is typically conducted under conditions that favor the attack of the hydroxylamine at the ketone carbonyl derived from the cyclohexanecarbonyl group.

  • Starting Material Design: The inherent electronic and steric differences between the two carbonyl groups of the β-ketoester play a significant role. The cyclohexyl group's steric bulk generally directs the initial nucleophilic attack to the less hindered carbonyl.

Q3: The final hydrolysis step of the ester to the carboxylic acid is proving difficult. What conditions should I use to avoid decomposition of the isoxazole ring?

A3: Hydrolysis of the ethyl ester to the carboxylic acid can be challenging as the isoxazole ring can be sensitive to harsh acidic or basic conditions.[3]

Recommended Hydrolysis Protocols:

ReagentSolventTemperatureTypical Reaction TimeConsiderations
Lithium Hydroxide (LiOH) THF/WaterRoom Temperature4-12 hoursA common and often mild method. Monitor carefully by TLC to avoid over-reaction.[4]
Sodium Hydroxide (NaOH) Ethanol/WaterReflux2-6 hoursMore vigorous conditions. May be necessary for stubborn esters but carries a higher risk of ring opening.[3]
Potassium Trimethylsilanolate (TMSOK) Anhydrous THFRoom Temperature1-4 hoursA non-aqueous basic hydrolysis method that can be effective for sensitive substrates.[3]

Troubleshooting Hydrolysis:

  • Incomplete Hydrolysis: If the reaction stalls, a slight increase in temperature or the addition of a co-solvent like methanol can improve solubility and reaction rate.

  • Product Degradation: If you observe decomposition of your product (indicated by multiple spots on TLC), switch to milder conditions. For example, if refluxing with NaOH is too harsh, try LiOH at room temperature.

  • Work-up Procedure: After hydrolysis, careful acidification is crucial. Add acid (e.g., 1M HCl) dropwise at 0 °C to protonate the carboxylate without causing degradation. Extract the product promptly with an organic solvent like ethyl acetate.

Q4: What are the key starting materials and their properties that I should be aware of?

A4: The primary starting materials are cyclohexanecarboxaldehyde (or a derivative) and a source for the C4-carboxylate moiety.

  • Cyclohexanecarboxaldehyde: This is a key precursor.[5][6][7][8]

    • Properties: It is a colorless liquid with a molecular formula of C7H12O.[5] It is soluble in common organic solvents but only slightly soluble in water.[5] It should be stored at 2-8°C.[5]

    • Reactivity: It exhibits typical aldehyde reactivity, including oxidation to cyclohexanecarboxylic acid.[7]

  • Hydroxylamine Hydrochloride: This is the source of the nitrogen and oxygen atoms for the isoxazole ring.[2][9][10][11]

    • Handling: It is a solid that should be handled in a well-ventilated area.

Q5: Can you provide a general experimental workflow for the synthesis?

A5: Below is a generalized workflow. Specific quantities and conditions should be optimized based on your specific substrate and scale.

Experimental Workflow Diagram

G cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Ester Hydrolysis A Cyclohexanecarbonyl chloride + Ethyl acetoacetate B Ethyl 2-(cyclohexanecarbonyl)-3-oxobutanoate A->B Base (e.g., NaH) in aprotic solvent (e.g., THF) C Ethyl 2-(cyclohexanecarbonyl)-3-oxobutanoate D Ethyl 3-cyclohexyl-1,2-oxazole-4-carboxylate C->D Hydroxylamine hydrochloride, Base (e.g., NaOAc) in Ethanol E Ethyl 3-cyclohexyl-1,2-oxazole-4-carboxylate F 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid E->F Base (e.g., LiOH) in THF/Water, then Acidification G Start Starting Materials (β-Ketoester, Hydroxylamine) Condensation Condensation Reaction Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization SideReaction Side Reactions (e.g., Isomer Formation, Decomposition) Condensation->SideReaction Suboptimal pH Dehydration Dehydration Cyclization->Dehydration IsoxazoleEster Isoxazole Ester Product Dehydration->IsoxazoleEster Hydrolysis Ester Hydrolysis IsoxazoleEster->Hydrolysis FinalProduct Carboxylic Acid Product Hydrolysis->FinalProduct Hydrolysis->SideReaction Harsh Conditions

Sources

Optimization

Technical Support Center: Amide Bond Formation with Sterically Hindered Isoxazoles

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of formi...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming amide bonds with sterically hindered isoxazole moieties. The unique electronic and steric properties of substituted isoxazoles often render standard amide coupling protocols inefficient, leading to low yields, incomplete reactions, and challenging purifications.

This document moves beyond generic advice to provide a deep dive into the mechanistic rationale behind common failures and offers field-proven troubleshooting strategies and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are amide couplings involving substituted isoxazoles so challenging?

The difficulty arises from a combination of steric and electronic factors. Bulky substituents adjacent to the carboxylic acid or amine on the isoxazole ring physically obstruct the approach of the coupling partners. This steric hindrance slows down the rate of reaction, making it difficult for the nucleophilic amine to attack the activated carboxyl group.[1] Furthermore, the electron-withdrawing nature of the isoxazole ring can decrease the nucleophilicity of an isoxazole-amine, further impeding the reaction.[2]

Q2: My standard coupling protocols (e.g., EDC/HOBt, DCC) are failing. What is the next logical step?

When standard carbodiimide reagents fail, it's a clear indication that the activated intermediate they form (an O-acylisourea) is not reactive enough to overcome the steric barrier or that it is prone to side reactions like N-acylurea formation.[3][4] The next step is to escalate to a more potent class of coupling reagents.

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective because they generate highly reactive OAt or OBt active esters.[5] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP function similarly to aminium salts and are excellent alternatives. A key advantage of phosphonium salts is that they do not form guanidinium by-products, which can sometimes occur with uronium reagents.[6]

Q3: What are the most common side reactions, and how can I detect them?

The most prevalent side reactions include:

  • N-Acylurea Formation: This occurs when using carbodiimide reagents (DCC, EDC), where the O-acylisourea intermediate rearranges. This byproduct is often difficult to separate from the desired amide. It can be identified by its characteristic mass and NMR signals. Using a phosphonium or aminium reagent avoids this issue.[4]

  • Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group (like an amino acid), racemization is a significant risk, especially with harsher conditions or prolonged reaction times.[3] The use of additives like HOBt, and more effectively HOAt (generated from HATU), is crucial to suppress this side reaction.[7] Chiral HPLC is the definitive method for detecting racemization.

  • Guanidinium Formation: With aminium/uronium reagents, if the amine is not added after the carboxylic acid has been fully activated, the amine can react with the coupling reagent itself to form a guanidinium byproduct. This underscores the importance of proper reagent addition order (pre-activation).

Troubleshooting Guide: From Low Yields to Success

This section provides a systematic approach to troubleshooting failed or low-yielding reactions.

Logical Flow for Troubleshooting

The following diagram illustrates a decision-making workflow for addressing challenges in sterically hindered isoxazole amide coupling.

G start Problem: Low or No Yield reagent Are you using a standard carbodiimide (EDC, DCC)? start->reagent upgrade_reagent Upgrade Coupling Reagent: - HATU (Aminium) - PyBOP (Phosphonium) reagent->upgrade_reagent  Yes conditions Are you using a potent reagent (HATU, PyBOP)? reagent->conditions  No upgrade_reagent->conditions success Reaction Successful upgrade_reagent->success Success conditions->upgrade_reagent  No optimize_cond Optimize Reaction Conditions: - Increase Temperature (40-50°C or Microwave) - Change Solvent (DMF -> NMP) - Increase Time/Concentration conditions->optimize_cond  Yes extreme_methods Consider Advanced Methods: - Acyl Fluoride/Chloride Formation optimize_cond->extreme_methods Still Failing optimize_cond->success Success extreme_methods->success G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH ActiveEster [R-COO-At]+ RCOOH->ActiveEster HATU HATU (Base) HATU->ActiveEster Amide R-CO-NH-R' ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide

Caption: Simplified workflow for amide formation using HATU as a coupling reagent.

Step-by-Step Procedure:

  • To a solution of the isoxazole carboxylic acid (1.0 eq) in anhydrous DMF or NMP (0.1-0.5 M), add HATU (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation (formation of the active ester).

  • Add the sterically hindered isoxazole amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by LC-MS or TLC. If the reaction is sluggish after 2-4 hours, heat the mixture to 40-50 °C and continue to monitor.

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is for cases where even potent uronium/phosphonium reagents fail. [8][9][10] Step-by-Step Procedure:

  • Acyl Fluoride Formation:

    • Dissolve the isoxazole carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add cyanuric fluoride (0.5 eq) followed by pyridine (1.5 eq).

    • Stir at room temperature for 1-2 hours. The acyl fluoride can often be used directly or after a simple filtration to remove pyridinium salts.

  • Coupling Reaction:

    • In a separate flask, dissolve the sterically hindered isoxazole amine (1.0 eq) and a non-nucleophilic base like DIPEA (1.5 eq) in anhydrous DCM.

    • Slowly add the solution of the acyl fluoride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

    • Workup and purify as described in Protocol 1.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. BenchChem.
  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
  • Ye, X., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. DOI:10.1039/D4CS01329H.
  • PMC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-Chemistry.org.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. OrgSyn.org.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(5), 344-349.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • PMC. (n.d.). Ynamide Coupling Reagents: Origin and Advances. National Center for Biotechnology Information.
  • The Journal of Organic Chemistry. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. ACS Publications.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433.
  • PMC. (n.d.). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. National Center for Biotechnology Information.
  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen.
  • RSC Publishing. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • ACS Publications. (2019). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic-Chemistry.org.
  • Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. JPharmNegRes.com.
  • BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem.
  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I frequently encounter drug development professionals who experience inexplicable yield losses, mass balance issues, or unex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I frequently encounter drug development professionals who experience inexplicable yield losses, mass balance issues, or unexpected impurities when processing 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid (CAS: 1367828-86-1).

This guide abandons generic advice to provide a deep, mechanistic dive into the specific handling requirements of this molecule. Our focus is on the compound’s intrinsic vulnerability to alkaline environments, providing you with self-validating protocols to ensure absolute structural integrity during your synthetic workflows.

Mechanistic Insight: The Causality of Isoxazole Ring Opening

To troubleshoot a failing reaction, one must first understand the structural paradox of the substrate. Isoxazoles are generally weakly basic, but their true synthetic challenge lies in their high lability under alkaline conditions[1]. The molecule contains a structurally critical feature: an unsubstituted C-5 position .

While the C-4 position is occupied by the carboxylic acid, the C-5 position contains a highly vulnerable proton. The degradation of this ring in basic solution occurs via two competing pathways:

  • C-5 Deprotonation (E1cB-like elimination): The C-5 proton is remarkably acidic. Strong bases (like organolithiums or elevated temperatures with NaOH) will selectively deprotonate C-5[2]. The resulting carbanion triggers a cascade that cleaves the weak N-O bond, irreversibly opening the ring into a

    
    -oximino ketone anion or an 
    
    
    
    -cyano enolate[3].
  • Nucleophilic Attack at C-5: In aqueous bases (e.g., NaOH or KOH), the hydroxide ion can act as a nucleophile, directly attacking the electrophilic C-5 carbon. This nucleophilic addition breaks the N-O bond, leading to hydrolytic ring fragmentation[4].

The direct functionalization of the isoxazole ring is challenging precisely because of this profound instability under basic conditions[5]. Standard liquid-liquid extractions using 1M NaOH will completely destroy your compound.

Pathway N1 3-Cyclohexyl-1,2-oxazole- 4-carboxylic acid N2 4-Carboxylate Anion (Stable Intermediate) N1->N2 Mild Base (pH < 9) Deprotonation of -COOH N3 C-5 Carbanion / OH⁻ Adduct N2->N3 Strong Base (pH > 11) Attack at C-5 N4 N-O Bond Cleavage (Ring Opening) N3->N4 Electron Cascade N5 Acyclic Degradant (e.g., β-oximino ketone) N4->N5 Irreversible

Figure 1: Mechanistic pathway of base-induced ring opening in 5-unsubstituted isoxazoles.

Diagnostic Troubleshooting Matrix

When working with this compound, analytical data will quickly reveal if you have breached its stability threshold. Use the quantitative and qualitative data in the table below to diagnose your specific issue.

Observed Issue / Analytical DataProbable Mechanistic CauseRecommended Corrective Action
Zero mass recovery after an acid-base extraction sequence.Use of strong base (NaOH/KOH) caused complete base-catalyzed ring cleavage, rendering the product highly water-soluble.Replace strong bases with cold, saturated NaHCO₃. Restrict contact time to <15 minutes.
LC-MS shows an [M+18]⁺ peak (m/z 214) following basic workup.Hydroxide addition at the C-5 position followed by hydrolytic ring opening (addition of H₂O).Avoid prolonged exposure to aqueous alkaline environments. Keep internal temps below 5 °C.
HPLC shows an isomeric peak (m/z 196) with significantly earlier retention time.Base abstraction of the 5-H led to ring-opening into a highly polar acyclic

-oximino enolate.
Ensure pH does not exceed 8.5 during workup. Buffer the system strictly.
Poor yield during Amide Coupling (e.g., forming an API intermediate).The amine or the coupling base (e.g., TEA) acted as a nucleophile/base, degrading the ring before coupling.Use strictly non-nucleophilic bases (e.g., DIPEA) and highly efficient coupling reagents (HATU) at 0 °C.

Validated Step-by-Step Methodology: Kinetically Controlled Alkaline Workup

To safely extract 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid or quench a reaction without destroying the core, you must rely on kinetic protection and pKa exploitation . The pKa of the carboxylic acid is ~3.5, while the C-5 proton requires much higher energy to abstract.

This protocol is designed as a self-validating system : by capping the pH at 8.5 and the temperature at 0 °C, you provide enough energy to deprotonate the carboxylic acid (making it water-soluble for extraction) but remain below the activation energy required for C-5 attack.

Reagents Required:
  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, pre-chilled to 2 °C.

  • Ice-water bath.

  • Calibrated pH probe.

Procedure:
  • Thermal Arrest: Submerge the reaction vessel containing the crude isoxazole mixture into an ice-water bath. Allow the internal temperature to drop strictly to 0–5 °C .

  • Controlled Quenching: Begin dropwise addition of the pre-chilled saturated NaHCO₃ solution. Maintain vigorous stirring to prevent localized high-pH zones.

  • Self-Validation Checkpoint 1 (Thermal): Monitor the internal thermometer. If the temperature exceeds 10 °C, halt the addition immediately. Kinetic protection is lost above this threshold.

  • Self-Validation Checkpoint 2 (pH): Once CO₂ evolution ceases, test the aqueous layer. The pH must read between 8.0 and 8.5 . If it exceeds 9.0, the buffering capacity has failed, and the risk of irreversible ring cleavage increases exponentially.

  • Phase Separation: Transfer the cold biphasic mixture to a separatory funnel and separate the phases immediately. Do not let the product sit in the mildly basic aqueous phase for more than 15 minutes.

  • Acidification (If isolating the free acid): Immediately back-extract or precipitate the product by acidifying the aqueous layer with cold 1M HCl to pH 2.

Workflow S1 Crude Reaction Mixture S2 Cool strictly to 0–5 °C S1->S2 S3 Quench: Cold Sat. NaHCO₃ S2->S3 Prevents C-5 activation S4 Rapid Phase Separation (<15 min contact time) S3->S4 Limits max pH to 8.5 S5 Discard Organic (Impurity Sink) S4->S5 S6 Retain Aqueous Layer (Contains intact Carboxylate) S4->S6 Acidify to pH 2 for isolation

Figure 2: Kinetically controlled alkaline workup workflow to preserve the isoxazole ring.

Frequently Asked Questions (FAQs)

Q: I need to form a sodium salt of the carboxylic acid for formulation purposes. Can I just use 1 equivalent of NaOH? A: Using exactly 1.0 equivalent of NaOH at tightly controlled, sub-zero temperatures can work theoretically, but it is practically perilous. Any localized excess of hydroxide during addition will trigger nucleophilic attack at C-5[4]. It is safer to form the salt using Sodium Bicarbonate or Sodium tert-butoxide in an anhydrous solvent where hydrolytic cleavage is impossible.

Q: I am attempting an amide coupling of this acid with a primary amine, but I am isolating an acyclic byproduct. Why? A: Primary amines are both basic and nucleophilic. If the coupling agent (e.g., EDC/HOBt) is slow to activate the carboxylic acid, the primary amine has enough time to attack the C-5 position of the unprotected isoxazole ring. To fix this, pre-activate the acid at 0 °C using a highly reactive agent like HATU, and strictly utilize a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to minimize side-reactions.

Q: If the ring has opened, is it possible to recyclize it? A: In some specific synthetic strategies (like the degradation of isoxazoline N-oxides), base-catalyzed recyclization is theoretically possible[3]. However, for this specific target, the energy barrier and side-product profile make recyclization chemically unviable. Once the N-O bond cleaves, the batch should be considered lost. Prevention is your only effective strategy.

References

  • Product Class 9: Isoxazoles Thieme Connect [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49 VDOC.PUB[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Semantic Scholar [Link]

Sources

Optimization

Overcoming solubility issues with cyclohexyl-isoxazole derivatives

Welcome to the Technical Support Center. This resource is engineered for research scientists and drug development professionals dealing with the complex physicochemical properties of cyclohexyl-isoxazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for research scientists and drug development professionals dealing with the complex physicochemical properties of cyclohexyl-isoxazole derivatives.

The combination of a highly lipophilic, flexible cyclohexyl ring and a planar, heteroaromatic isoxazole core frequently results in a "double threat" to aqueous solubility: poor solvation (high LogP) and high crystal lattice energy (solid-state limited dissolution). This guide bypasses surface-level advice, providing field-proven diagnostic frameworks, causality-driven Q&As, and self-validating protocols to ensure your discovery pipeline continues unimpeded.

Diagnostic Formulation Workflow

G Start Solubility Issue Detected in Cyclohexyl-Isoxazole Diag Determine Limiting Factor (Melting Point vs. LogP) Start->Diag Solvation Solvation Limited (High LogP) Diag->Solvation Lipophilic Cyclohexyl > 3 SolidState Solid-State Limited (High Melting Point) Diag->SolidState Planar Isoxazole Stacking InVitro In Vitro Assays: Cosolvents & Surfactants Solvation->InVitro Complex Cyclodextrin Complexation Solvation->Complex InVivo In Vivo / Formulation: Amorphous Solid Dispersions SolidState->InVivo

Diagnostic workflow for resolving cyclohexyl-isoxazole solubility limitations.

Phase 1: Diagnostics & Causality (FAQ)

Q: Why does my cyclohexyl-isoxazole derivative rapidly precipitate in biological buffers despite demonstrating high solubility in DMSO? A: This is the classic distinction between thermodynamic and kinetic solubility. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that forces the compound into solution. However, when diluted into an aqueous buffer (like PBS), the anti-solvent properties of the water actively drive the lipophilic cyclohexyl moiety out of solution[1]. Because the planar isoxazole ring can form strong intermolecular interactions (like pi-stacking), the drug molecules rapidly nucleate and crash out[2]. To troubleshoot this, you must lower the final concentration of the inhibitor in the assay or reduce the final DMSO concentration to ≤1-2% (v/v) to prevent solvent-shock precipitation[3][4].

Q: How do I know whether my compound is limited by solid-state properties or solvation properties? A: Look at your molecule's physicochemical data. If your derivative has a high melting point (> 200°C), the issue is solid-state limited; the energy required to break the crystal lattice of the isoxazole stacking is too high. If the melting point is low but the calculated LogP is > 3.5, the issue is solvation limited; the surrounding water molecules cannot efficiently form a hydration shell around the bulky cyclohexyl ring.

Q: What is the most effective formulation strategy for in vivo efficacy testing without altering the chemical scaffold? A: For solid-state limited compounds, the gold standard is generating an Amorphous Solid Dispersion (ASD) . An ASD improves the solubility of the drug substance by entirely disarranging its crystalline lattice, trapping it in a higher-energy amorphous state[5]. Hydrophilic polymers (e.g., Copovidone) are used as matrix carriers to restrict the molecular mobility of the drug, delaying recrystallization in the gastrointestinal tract[6]. If the issue is pure lipophilicity, complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred, as the hydrophobic cyclohexyl ring fits perfectly into the cyclodextrin cavity while the exterior remains water-soluble[4].

Phase 2: Self-Validating Methodologies

Protocol 1: Turbidimetric (Kinetic) Solubility Assay

Purpose: A medium-throughput, cost-efficient method to assess exact concentration limits before testing compounds in biological assays, ensuring you are not testing a suspension[3].

Mechanism & Causality: This assay measures light absorbance at 620 nm. We use 620 nm because most small molecules (and proteins) do not absorb light at this wavelength, meaning any increase in optical density (OD) is purely caused by the physical scattering of light due to compound precipitation[1].

  • Stock Preparation: Prepare a 10 mM stock of the cyclohexyl-isoxazole derivative in 100% DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution of the stock in a 96-well plate using DMSO[3].

  • Buffer Transfer: Transfer 4 µL of each DMSO stock into 196 µL of Dulbecco’s Phosphate-Buffered Saline (DPBS, pH 7.4) in a clear-bottom 96-well plate. This yields a final DMSO concentration of 2%[3].

  • Equilibration: Seal the plate to prevent evaporation and incubate at 25°C for 2 hours on a vibrating platform shaker at 1000 rpm to achieve metastable equilibrium[7].

  • Quantification: Read the absorbance at 620 nm using a microplate reader.

  • Self-Validation Check (Critical): You must include a DMSO-only control well (4 µL DMSO + 196 µL DPBS). The assay is validated only if the baseline OD remains flat. The kinetic solubility limit is strictly defined as the concentration at which the sample's OD surpasses 1.5-fold the absorbance of the DMSO-only control[3].

Protocol 2: Amorphous Solid Dispersion (ASD) Preparation via Solvent Evaporation

Purpose: Overcoming extreme dissolution-rate limitations for oral in vivo dosing by destroying the crystal lattice[5].

Mechanism & Causality: By co-dissolving the drug and a polymer in a volatile organic solvent and evaporating it rapidly, the drug molecules do not have time to reorient into a low-energy crystalline lattice. They are "frozen" in a metastable amorphous state, significantly improving the rate and extent of dissolution[5][6].

  • Solution Preparation: Weigh the cyclohexyl-isoxazole derivative and a hydrophilic carrier polymer (e.g., HPMCAS or Soluplus) at a 1:3 ratio.

  • Co-Dissolution: Dissolve both components completely in a highly volatile organic solvent (e.g., Acetone or Methanol/DCM mixture) under sonication. Ensure the solution is 100% optically clear.

  • Rapid Evaporation: Transfer the solution to a rotary evaporator. Rapidly evaporate the solvent under reduced pressure at 40°C. Note: Speed is critical here. Slow evaporation allows the isoxazole rings time to nucleate and form crystals.

  • Secondary Drying: Place the resulting thin film in a vacuum desiccator for 24 hours to remove all residual organic solvent[8].

  • Milling: Gently pulverize the film into a fine powder suitable for resuspension or tableting[6].

  • Self-Validation Check (Critical): Analyze a sample of the final powder using Differential Scanning Calorimetry (DSC). The protocol is considered successful only if the characteristic sharp melting endotherm of the crystalline drug is completely absent, replaced by a single glass transition temperature (Tg) indicating a homogeneous amorphous dispersion[5][6].

Phase 3: Quantitative Optimization Data

To formulate effectively, compare your biological tolerance limits with the physical capacity of various solubility enhancers.

Table 1: Comparison of Solubilization Strategies for Highly Lipophilic Scaffolds

Strategy CategoryExcipient ExampleTypical Optimal Range (v/v or w/v)Mechanism of ActionPrimary Limitation
Cosolvent DMSO≤ 1.0% - 2.0%Lowers aqueous dielectric constantCauses solvent-shock precipitation upon rapid dilution[4].
Non-ionic Surfactant Tween 800.1% - 1.0%Micellar encapsulation of lipophilic tailsCan disrupt cellular membranes in in vitro cell assays.
Complexation HP-β-Cyclodextrin5.0% - 20.0%Hydrophobic cavity sequesters cyclohexyl ringBulky; requires 1:1 molar ratio, potentially limiting total dose[4].
Solid Matrix Copovidone (ASD)20% - 30% Drug LoadDisarranges crystal lattice to amorphous stateThermodynamically unstable; risk of recrystallization over time[5].

References[6] AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. ascendiacdmo.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiE2UggtNCASMhoffzLtrOAZ2_gExv7NKFwTkiroo9K4sX26kRYlEZbQYalOk1V52vUxaCYOPW-9CwywWhGFA9v6tNp6nDh9Z6QSWWnZBkzTIsxZ95-eaCFYTQjw0k5PbmsyzflNn2AQ==[8] Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_3HTesZbl-HjFIsHSiVmDot23L6-IUg_J9Td7mMRRmJS58FX8yWXuRCwcRqzm8b7DTQAt2WE0vsUxUIIhgt5ehXAJ8RyRjupT_WVgWOfCYQawAMvHfoxKUn9Pjt3ptf73C1Pq[5] Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKMXOT5ackYb9LnUBIATgJAFrVXo0iny3pDn-TGxtQUogoC4e3nESFGDQg_Ul7184m5b5Q4UqB2c5RBBdpgo_O7G_l1Nck7JZImIY2GZvFhWlWrpzsmo0fFYG-4p4ClWmi7sSe3OQx2kBSHio=[7] An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays | ACS Omega. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyNlIBp1oDupguxkQvdsVCoQ0AamMHAASgKbIhYvX4iQOGPXM55wk4rT7p4sYf0cUyQ62sA6UuTql5LrOCR52-O3fAeV80J6pmVx5BCzH9KyppTYEPzT--kGqUFPq8p6IlANsuwgpJVjLXdVKBRC2dzA==[1] Aqueous Solubility Assays - Creative Bioarray. creative-bioarray.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhq_57WZkMs5Ul8oLGNbetg4sfpsZ864KCNMOTeVhTizzEAFuAHYZryOjx6bZUAZx1MWAv0Zv9UhT-Tkcyz0cTCBCgpkn_rEx_bRR0lGnK1mjjZeGQpD3omhxkmIgFu-hqLqoprR7szzufcOne55oLttIDbzNIGbu9iYKQCRItZ5Knug==[3] Turbidimetric (Kinetic) Solubility Assay - Domainex. domainex.co.uk.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnaz2Js88lk_L0wrH0ZeOBwRntJTSRkOgxiCeIcDcyTFMNAi69Izl7OcHq73KYAj6qDy1U5o7HGkrrtgXmpPPsqUGwWmdPClsL9pTCi0-cJVqfj0a0oTQI0ftKUJ1Hbzlc3AYvVRaqYsXVSPYKKSX9joo3ywc7sSFVZCSMVfO_OudSXNM-[4] Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlRdzDq9taB9CIU1XRNgCTtAn7P8uX-Uj8szuiDl9vgEPLiclKVigYY4OUUsrhFr3aktq1HMKAd1Waw0MhxYHPbCunu4bmqWzHu-582CFwwNQF2m6rilBlC3bTr32enimaJmFejNNQ64QWQ8fC3masuVTnlcc17N9Uzr3RfqV2WFymi5zCKa1XCWHnrCTx-HWrMn5ztsiHOYS3RhAlOSzeQFtmXJ7laH8W0IXC19uI3o6xAyrYBi9Q[2] Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules - RSC Publishing. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6646Z3fZx3cEDAqtKYhq42JxlUB6rF2E_ZiD0ntayLfo2Jpk73ZVu0rpT3eBCkX3Bcl9c4_Bob-LWL1D6zH8F8DF_TjKvlo1UMn24Ispfge9YIa2R6sDSGcP_v2wxz3jV8Pc7PG4oUjI64ztohx2jJjb2YOT0He6GTqVK7vLNQUvuL5eRAq0g2ZPY3hR_7PLvTJjODGc-5NTAM4WjuK6GjmnChQ_ZX10t6oc=

Sources

Troubleshooting

Technical Support Center: Resolving Poor Reactivity of C4-Position Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see research teams stall when attempting to functionalize carboxylic acids at the C4 position of specific cyclic systems (such as indole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see research teams stall when attempting to functionalize carboxylic acids at the C4 position of specific cyclic systems (such as indole-4-carboxylic acids, thiazole-4-carboxylic acids, or sterically congested aliphatic ring systems). The poor reactivity of these substrates usually stems from severe steric hindrance caused by adjacent substituents, electronic deactivation, or restricted conformations caused by intramolecular hydrogen bonding[1].

This guide is designed to move your workflow beyond standard trial-and-error by addressing the causality behind these coupling failures and providing field-proven, self-validating protocols to overcome them.

Data Presentation: Comparative Strategies for Hindered Amidation

To troubleshoot effectively, we must first analyze how different activating reagents interact with sterically congested C4-acids. Standard reagents like HBTU or HATU create bulky intermediates (OBt or OAt esters) that can physically block the approach of a nucleophile[2]. The table below summarizes the quantitative and qualitative performance of alternative strategies designed specifically for high-steric environments.

Coupling StrategyReactive IntermediateSteric Profile of IntermediateReactivity LevelBest Application / Causality
HATU / PyAOP OAt esterHigh (Bulky)Moderate to HighStandard coupling. Often fails on C4-acids due to the large footprint of the leaving group blocking amine trajectory[2].
COMU / Oxyma Oxyma esterModerateVery HighExcellent for mitigating epimerization in standard hindered acids; non-explosive alternative to HATU[2].
TFFH Acyl FluorideExtremely LowExceptionalBest for "impossible" steric environments. The fluorine atom provides minimal steric bulk while hyper-activating the carbonyl[2].
TCFH / NMI N-Acyl ImidazoliumLow (Planar)ExceptionalGenerates a highly reactive, planar intermediate that is easily accessible to poorly nucleophilic amines[1].

Troubleshooting & FAQs

Q1: My standard HATU/DIPEA coupling yields mostly unreacted starting material and a small amount of an inactive byproduct. What is happening? The Causality: When you activate a sterically hindered C4-carboxylic acid with a uronium reagent like HATU, the bulky OAt (7-aza-1-hydroxybenzotriazole) ester forms properly. However, the extreme steric crowding around the C4 carbonyl prevents the amine from forming the necessary tetrahedral intermediate. Because the amine attack is kinetically stalled, the activated ester either slowly hydrolyzes back to the starting material or undergoes side reactions, such as rearrangement to unreactive guanidinium byproducts[1]. The Fix: Transition to an activating agent that generates a smaller, less sterically demanding leaving group, such as an acyl fluoride (via TFFH) or an acyl imidazolium (via TCFH).

Q2: I switched to TCFH, but my yield is still low. I am using DIPEA as my base. Why isn't it working? The Causality: TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) requires a highly specific base pairing to function on hindered substrates. Using standard DIPEA often prematurely diverts the reaction into stable anhydride formation rather than the target amide[1]. The Fix: You must use N-methylimidazole (NMI). NMI plays a dual mechanistic role: it acts as a base to deprotonate the acid, but more critically, it functions as a nucleophilic catalyst. NMI displaces the chloride from TCFH to form a highly reactive N-acyl imidazolium intermediate, which is planar, highly electrophilic, and easily attacked by the amine[3],[1].

Q3: How do acyl fluorides overcome steric hindrance better than acid chlorides? The Causality: While acid chlorides are highly reactive, the chlorine atom is relatively large, meaning the acid chloride itself can suffer from steric shielding in a C4-pocket. Acyl fluorides (generated in situ using TFFH) feature a much smaller atomic radius for the leaving group (fluorine). Furthermore, the C–F bond is highly polarized yet exceptionally stable to spontaneous hydrolysis, providing the perfect balance: it resists degradation by trace moisture but is extremely reactive toward amines[2].

Visualizing Mechanistic Workflows

To systematically map out our troubleshooting logic, refer to the following workflow and mechanistic diagrams.

DecisionTree Start Amidation of C4-Carboxylic Acid Fails Q1 Is the coupling reagent too bulky? (e.g., HATU, PyBOP) Start->Q1 TryTCFH Action: Use TCFH/NMI (Generates planar intermediate) Q1->TryTCFH Yes / Highly Hindered Q2 Is the amine completely non-nucleophilic? Q1->Q2 No / Electronically Deactivated Success Successful Amide Bond Formation TryTCFH->Success TryTFFH Action: Form Acyl Fluoride via TFFH Q2->TryTFFH Yes TryTFFH->Success

Troubleshooting workflow for resolving poor reactivity in C4-carboxylic acid amidation.

Pathway Acid Hindered C4-Carboxylic Acid Intermediate N-Acyl Imidazolium Ion (Planar, Low Steric Bulk) Acid->Intermediate Activation Reagents TCFH + NMI Reagents->Intermediate Dual Catalysis Product C4-Amide Target Intermediate->Product Coupling Phase Amine Target Amine Amine->Product Nucleophilic Attack

Mechanistic pathway of TCFH/NMI-mediated activation for hindered C4-carboxylic acids.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. We incorporate specific checkpoints (TLC/LC-MS) at intermediate stages so you can verify that the chemistry is behaving as predicted before proceeding.

Protocol 1: TCFH/NMI-Mediated Amide Coupling[3],[1]

Best for: Extremely hindered C4-acids coupling to poorly nucleophilic anilines or secondary amines.

Materials & Stoichiometry:

  • C4-Carboxylic Acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • TCFH (1.1 - 1.2 equiv)

  • N-Methylimidazole (NMI) (2.1 - 2.2 equiv)

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Solvation: In a flame-dried vial under inert atmosphere, dissolve the C4-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous ACN. Causality: ACN is preferred over DMF here as it promotes the rapid precipitation of the resulting imidazolium salts, driving the reaction forward.

  • Base/Catalyst Addition: Add NMI (2.1 eq) to the stirring mixture.

  • Activation: Add TCFH (1.1 eq) in a single portion. Causality: TCFH must be added last. NMI immediately attacks TCFH, generating the active species that rapidly converts the acid into the planar N-acyl imidazolium ion[1].

  • Reaction Monitoring (Self-Validation Check): Stir at room temperature for 30–60 minutes. Pull a 5 µL aliquot, quench in methanol, and run LC-MS. You should see the methyl ester of your target acid (validating the formation of the highly reactive intermediate) or the final target amide.

  • Quench and Isolation: Once complete, add water to quench any remaining activated intermediate. Cool the mixture in an ice bath for 10 minutes to induce crystallization of the product[3]. Isolate via suction filtration or standard aqueous workup.

Protocol 2: Acyl Fluoride Generation via TFFH[2]

Best for: Substrates where uronium/phosphonium and imidazolium reagents completely fail to form a tetrahedral intermediate.

Step-by-Step Procedure:

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered C4-carboxylic acid (1.0 eq) in anhydrous DCM. Add TFFH (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Intermediate Validation (Self-Validation Check): Stir at room temperature for 10–15 minutes. Causality: We must ensure the acyl fluoride is fully generated before the amine is introduced[2]. You can verify the presence of the acyl fluoride by GC-MS or IR spectroscopy (look for a distinctive C=O stretch shift to ~1840 cm⁻¹).

  • Amine Addition: Add the target amine (1.1 eq) directly to the reaction mixture.

  • Coupling Phase: Allow the reaction to proceed. Because the leaving group is exceptionally small, coupling should proceed smoothly. Monitor for completeness via TLC/LC-MS (reaction times may extend up to 12 hours depending on the nucleophile).

References

  • BenchChem. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids." BenchChem Knowledge Base.
  • BenchChem. "N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate | 207915-99-9." BenchChem Material Profiles.
  • ACS Publications. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters.

Sources

Optimization

Technical Support Center: 3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid Intermediates

A Guide to Understanding and Mitigating Moisture Sensitivity in Synthesis and Drug Development Welcome to the technical support center for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid and its related intermediates. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Moisture Sensitivity in Synthesis and Drug Development

Welcome to the technical support center for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid and its related intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of molecules. Due to their chemical nature, these compounds can exhibit significant sensitivity to atmospheric moisture, which can compromise experimental reproducibility, compound integrity, and overall project timelines.

As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience. Our goal is to provide not only troubleshooting solutions but also a deeper understanding of the causality behind these experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Moisture Sensitivity

This section addresses the fundamental principles governing the moisture sensitivity of your intermediates.

Q1: Why is 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid inherently sensitive to moisture?

A: The moisture sensitivity arises from two key structural features: the carboxylic acid group and the 1,2-oxazole (isoxazole) ring.

  • Hygroscopicity of the Carboxylic Acid: The carboxylic acid moiety is polar and capable of forming strong hydrogen bonds with water molecules. This makes the compound hygroscopic, meaning it readily absorbs and retains moisture from the atmosphere.[1][2] This physical absorption is often the initial and most visible issue, leading to clumping and handling difficulties.[3]

  • Stability of the 1,2-Oxazole Ring: The N-O bond within the isoxazole ring is the most labile part of the heterocycle. While relatively stable under neutral conditions, it can be susceptible to cleavage under certain circumstances.[4][5] The presence of absorbed water can lower the energy barrier for degradation pathways, particularly if acidic or basic impurities are present, potentially leading to ring-opening hydrolysis and the formation of undesired byproducts.

Q2: What are the common visible and non-visible signs of moisture contamination?

A: Recognizing the signs of moisture exposure early is critical for preventing downstream issues.

SignDescriptionImplication
Clumping/Caking The free-flowing crystalline powder becomes dense, clumpy, or sticky.Physical Change: Indicates significant water absorption. Makes accurate weighing difficult and can affect dissolution rates.
Phase Change The solid may appear "wet" or even deliquesce into a syrupy liquid at high humidity.Severe Contamination: The compound has absorbed enough water to dissolve itself. Its chemical integrity is highly suspect.
Color Change A previously white or off-white powder may develop a yellow or brownish tint.Potential Degradation: Suggests that a chemical transformation, possibly initiated by moisture, has occurred.
Unexpected Analytical Data New spots on TLC, or unexpected peaks in NMR, LC-MS, or HPLC analyses.Chemical Degradation: This is a definitive, non-visible sign that the compound's structure has been compromised.

Q3: What specific chemical degradation pathways can be initiated by moisture?

A: While the 3-cyclohexyl-1,2-oxazole-4-carboxylic acid structure is robust, moisture can facilitate its degradation primarily through hydrolysis of the oxazole ring. This process can be catalyzed by trace acidic or basic impurities, which are often more reactive in the presence of water. The likely degradation product is a β-ketonitrile derivative, resulting from the cleavage of the weak N-O bond.

Part 2: Troubleshooting Experimental Failures

This section provides a logical framework for diagnosing and resolving common issues encountered during synthesis.

Q4: My reaction yield is consistently low, and I suspect my starting material. How can I confirm if moisture is the culprit?

A: Low yields are a classic symptom of using a compromised starting material. The absorbed water can interfere in several ways:

  • Inaccurate Stoichiometry: If you weigh out 100 mg of a hygroscopic solid that has absorbed 10% water by mass, you are only adding 90 mg of your actual reactant. This throws off the stoichiometry of the reaction.

  • Quenching of Reagents: In reactions that use water-sensitive reagents (e.g., organometallics, strong bases like LDA, or acylating agents), the moisture in your starting material will consume the reagent, leading to incomplete conversion.

  • Promotion of Side Reactions: As mentioned, water can promote hydrolysis or other side reactions, consuming the starting material and generating impurities.

Troubleshooting Workflow:

start Low Yield or Impure Product q1 Was the starting material a free-flowing powder? start->q1 q2 Were anhydrous solvents and reagents used? q1->q2 Yes res1 Issue: Hygroscopic Starting Material. Action: Dry material or use fresh batch. Implement Protocol 2. q1->res1 No q3 Was the reaction performed under an inert atmosphere? q2->q3 Yes res2 Issue: Contaminated Solvents/Reagents. Action: Use freshly dried solvents. Titrate reagents. q2->res2 No q4 Run QC on Starting Material (KF, NMR, LC-MS) q3->q4 Yes res3 Issue: Atmospheric Moisture Contamination. Action: Improve inert atmosphere technique. Implement Protocol 3. q3->res3 No res4 Degradation confirmed. Action: Discard batch and source fresh material. Review storage (Protocol 1). q4->res4

Caption: Troubleshooting Decision Tree for Low Yields.

Q5: My solid intermediate is clumpy. Can I still use it?

A: It is strongly discouraged. Clumpy material is a clear sign of water absorption.[3] Using it directly will lead to inaccurate measurements and potential reaction failures.

  • Option 1 (Recommended): Discard the material and use a fresh, properly stored batch.

  • Option 2 (Use with Caution): You can attempt to dry the material. A common method is drying under high vacuum for several hours, sometimes with gentle heating. Crucially, you must first confirm the thermal stability of your compound to avoid decomposition. After drying, you must re-analyze the material (e.g., by Karl Fischer titration for water content and NMR for purity) before use.

Part 3: Validated Protocols for Handling and Prevention

Adhering to strict, validated protocols is the most effective way to ensure the integrity of your moisture-sensitive intermediates.

Protocol 1: Recommended Storage Conditions

Proper storage is your first line of defense against moisture.

Storage DurationRecommended MethodRationale & Best Practices
Short-Term Tightly sealed container inside a cabinet desiccator with an active desiccant (e.g., Drierite).Prevents moisture ingress during frequent use. Ensure the desiccant's color indicator shows it is active.[6]
Long-Term Parafilm-sealed container placed inside a nitrogen-purged glovebox or a vacuum desiccator.Provides a robustly inert and dry environment, minimizing cumulative exposure over time.[7][8]
Opened Reagents For reagents in bottles with septa (e.g., Sure/Seal™), use a syringe or cannula for transfer under a positive pressure of inert gas (N₂ or Ar).Prevents the introduction of moist air into the bottle each time material is withdrawn.[9]
Protocol 2: Weighing and Dispensing Hygroscopic Solids

Accurate handling is crucial to prevent contamination during experimental setup.

cluster_storage Storage cluster_handling Handling Environment cluster_reaction Reaction Setup storage Desiccator or Glovebox glovebox Transfer to Glovebox/Glovebag storage->glovebox weigh Weigh Quickly on Pre-tared Vial glovebox->weigh seal Seal Vial Immediately weigh->seal dissolve Dissolve in Anhydrous Solvent seal->dissolve react Add to Reaction Vessel (Inert) dissolve->react

Caption: Workflow for Handling Hygroscopic Solids.

Step-by-Step Method:

  • Preparation: Dry all necessary glassware (vials, spatulas) in an oven (>120 °C) for at least 4 hours and cool in a desiccator.[9]

  • Environment: Perform all manipulations inside a glovebox or glovebag with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, minimize exposure time to the open air to an absolute minimum (<30 seconds).[10]

  • Weighing:

    • Allow the sealed container of the intermediate to equilibrate to room temperature before opening to prevent condensation.

    • Quickly transfer an approximate amount of the solid to a pre-tared, dry vial.

    • Seal the vial and obtain the exact weight.

    • Immediately and tightly reseal the main stock bottle and return it to the desiccator.[3]

  • Alternative for Frequent Use: To avoid repeatedly exposing the main stock, consider preparing a stock solution. Weigh the entire contents of a new bottle of the intermediate and dissolve it in a known volume of an anhydrous solvent to create a solution of known molarity. This stock solution can then be stored under an inert atmosphere and dispensed by syringe as needed.[11]

Protocol 3: Analytical QC for Detecting Degradation

If you suspect degradation, the following analytical methods can provide definitive answers.

  • Karl Fischer (KF) Titration:

    • Purpose: To precisely quantify the water content in your solid sample.

    • Procedure: Submit a sample, handled with minimal atmospheric exposure, for coulometric Karl Fischer analysis.

    • Interpretation: A water content of >0.5% w/w is a significant concern and indicates improper storage or handling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To check for structural integrity and identify impurities.

    • Procedure: Dissolve a sample in an anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire a ¹H NMR spectrum.

    • Interpretation: Compare the spectrum to a reference standard. Look for the appearance of new signals or a significant broadening of peaks, which can indicate the presence of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To separate and identify the parent compound and any potential degradation products.[12][13]

    • Procedure: Prepare a dilute solution and analyze using a suitable LC method (e.g., reversed-phase C18 column) coupled to a mass spectrometer.

    • Interpretation: Look for peaks other than the expected parent mass. The mass of any major impurity can provide clues to its structure (e.g., a mass increase of 18 amu could suggest a hydrolysis product).

References

  • Peng, C., Chan, M. N., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. Environmental Science & Technology, 35(22), 4495-4501. [Link]

  • Suda, S. R., Petters, M. D., & Matsunaga, A. (2014). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 14, 1-28. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]

  • Liu, Y. J., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4163-4181. [Link]

  • Liu, Y. J., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics Discussions, 1-28. [Link]

  • ResearchGate. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • Hughes, T. B., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3629. [Link]

  • Unique Research Journal of Chemistry. (2013). STUDY ON SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF OXAZOLE BASED DERIVATIVES-A REVIEW. [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (2025). Storage instructions for chemical reagents. [Link]

  • PubMed. (2005). Isotachophoretic determination of carboxylic acids in biodegradation samples. [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?. [Link]

  • University of Groningen, Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • ResearchGate. (n.d.). Analytical approaches developed for detection of carboxylic acid in water samples. [Link]

  • HepatoChem, Inc. (2016). How do you handle hygroscopic salts?. [Link]

  • Journal of Medicinal Chemistry. (2008). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • CSIR-National Institute of Oceanography. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • ACS Publications. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. [Link]

  • Google Patents. (2000).
  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

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Reference Data & Comparative Studies

Validation

A Multi-technique Approach to the Structural Elucidation of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

A Senior Application Scientist's Guide to Spectroscopic Analysis and Data Interpretation In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Spectroscopic Analysis and Data Interpretation

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those incorporating oxazole scaffolds, are of significant interest due to their prevalence in pharmacologically active agents. This guide provides an in-depth analysis of the ¹H NMR spectrum of a representative molecule, 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid. Beyond a simple spectral interpretation, we will compare and contrast the insights gained from ¹H NMR with those from complementary analytical techniques, offering a holistic strategy for robust structural characterization.

Part 1: Decoding the ¹H NMR Spectrum of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons. The predicted ¹H NMR spectrum of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid presents several distinct regions, each corresponding to a specific part of the molecule.

A detailed breakdown of the expected signals is as follows:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group.[1] It is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between δ 10.0-12.0 ppm .[2][3] The broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[3][4] Its integration value will correspond to a single proton. A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[2][3]

  • Cyclohexyl Protons (-C₆H₁₁): The eleven protons of the cyclohexyl group present the most complex region of the spectrum.

    • Methine Proton (α-CH): The single proton on the carbon directly attached to the oxazole ring is the most deshielded of the cyclohexyl group. Its signal is expected to appear as a multiplet around δ 2.5-3.0 ppm . The complexity of the splitting pattern arises from coupling to the adjacent methylene protons on the cyclohexyl ring.

    • Methylene Protons (-CH₂-): The remaining ten protons on the five methylene groups of the cyclohexyl ring will be more shielded, appearing further upfield.[6] They will likely produce a series of complex, overlapping multiplets in the range of δ 1.2-2.2 ppm .[7] The significant signal overlap in this region often makes precise assignment of individual axial and equatorial protons challenging without advanced 2D NMR techniques.

Part 2: A Comparative Analysis: The Power of a Multi-Technique Workflow

While ¹H NMR is a primary tool, relying on a single technique can be misleading. A robust structural elucidation workflow integrates data from several complementary methods. This approach ensures that every aspect of the molecular structure is validated, a principle of paramount importance in regulated environments like drug development.

dot graph TD; A[Synthesis & Purification] --> B{Initial Characterization}; B --> C[¹H NMRProton Framework & Connectivity]; B --> D[¹³C NMRCarbon Backbone & Functional Groups]; B --> E[Mass SpectrometryMolecular Weight & Formula]; B --> F[FT-IR SpectroscopyKey Functional Groups]; C --> G((Unambiguous Structure Confirmed)); D --> G; E --> G; F --> G;

end

Figure 1: Integrated workflow for structural elucidation.

Comparison of Analytical Techniques:

TechniqueInformation Provided for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acidStrengthsLimitations
¹H NMR Proton count, chemical environment, and proton-proton connectivity.High resolution, provides detailed connectivity information.Signal overlap (cyclohexyl region), quaternary carbons are not observed.
¹³C NMR Number of unique carbons, chemical environment of carbons (sp², sp³, C=O).Directly observes the carbon skeleton, including quaternary carbons.[4]Lower sensitivity, longer acquisition times, generally not quantitative without special setup.[8]
Mass Spec (MS) Molecular weight, elemental composition (with HRMS).[9]Extremely high sensitivity, confirms molecular formula.[10]Provides little to no information on connectivity, isomers can be difficult to distinguish.[11]
FT-IR Presence of key functional groups (O-H, C=O, C-O).Fast, provides a quick fingerprint of functional groups.Complex spectra can be difficult to interpret fully, does not provide a complete structural picture.

Key Synergies:

  • ¹H and ¹³C NMR: Together, they provide a complete picture of the C-H framework. 2D NMR experiments like HSQC can directly correlate protons to the carbons they are attached to, resolving ambiguities. For this molecule, ¹³C NMR would confirm the presence of the carboxylic carbonyl carbon (δ ~165-185 ppm) and the oxazole ring carbons.[1][3]

  • NMR and MS: Mass spectrometry provides the molecular formula, which acts as a vital constraint for interpreting NMR data.[9][12] For example, HRMS would confirm the formula C₁₀H₁₃NO₃, validating the proton and carbon counts observed in the NMR spectra.

  • NMR and FT-IR: FT-IR spectroscopy offers rapid confirmation of the functional groups predicted by NMR. For our target molecule, a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1710-1760 cm⁻¹ would corroborate the presence of the carboxylic acid group.[3][13]

Part 3: Experimental Protocols for Robust Data Acquisition

The quality of spectroscopic data is directly dependent on meticulous experimental technique. The following protocols are designed to yield high-quality, reproducible data for molecules similar to 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

Protocol 1: High-Resolution ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a standard, high-resolution 1D proton NMR spectrum.

G

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

    • Select a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual proton signal does not interfere with most sample signals. Crucially, it allows for the observation of exchangeable protons like the carboxylic acid -OH.

    • Add approximately 0.75 mL of the deuterated solvent to the sample vial. Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.[14]

    • Load a standard set of acquisition parameters.[15] For a typical ¹H experiment, this includes a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[15]

    • Acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (S/N), with 8 to 16 scans being typical for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the flat baseline required for accurate integration.

    • Reference the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm.

    • Integrate all signals and analyze the chemical shifts, splitting patterns, and integration values to assign the structure.

Protocol 2: Supporting Analytical Techniques
  • ¹³C NMR Spectroscopy: Use 20-50 mg of the sample. Acquisition parameters will require a larger number of scans (e.g., 1024 or more) and a wider spectral width (~220 ppm). A relaxation delay of 2 seconds is standard, but for quantitative analysis, a much longer delay is necessary.[16]

  • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the sample directly into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). This will provide a highly accurate mass measurement, allowing for the confident determination of the elemental formula.[17]

  • FT-IR Spectroscopy: For solid samples, a spectrum can be acquired directly using an ATR (Attenuated Total Reflectance) accessory. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded. This requires minimal sample preparation.

Conclusion

The structural elucidation of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid serves as an excellent case study for the principles of modern analytical chemistry. While ¹H NMR provides the foundational data on the proton framework, its true power is realized when its findings are corroborated by ¹³C NMR, mass spectrometry, and FT-IR spectroscopy. Each technique offers a unique and complementary perspective, and their combined application provides a self-validating system that ensures the highest degree of confidence in the final structural assignment. For researchers in drug development, mastering this integrated, multi-technique approach is not just good practice—it is essential for ensuring the integrity and success of their scientific endeavors.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids.
  • McMurry, J. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition.
  • Oregon State University. Carboxylic Acid Spectroscopy - CH 336.
  • ACS Publications. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. [Online] Analytical Chemistry.
  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Bioanalysis Zone. Small molecule analysis using MS.
  • NIH National Library of Medicine. Mass Spectrometry-Based Tissue Imaging of Small Molecules.
  • SelectScience. Small Molecule Identification with Mass Spectrometry.
  • Mississippi State University. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene.
  • Boston University. Basic NMR Concepts.
  • University of Calgary. IR: carboxylic acids.
  • Georgia Gwinnett College. Standard Operating Procedure H-NMR.
  • University of York. Quantitative NMR Spectroscopy.
  • University of Iowa. (2020). Optimized Default 1H Parameters.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexane.
  • ResearchGate. 1 H-NMR spectrum of compound (7).

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Comparative

A Comparative Guide to the FTIR Characteristic Peaks of Isoxazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern molecular analysis, Fourier-Transform Infrared (FTIR) spectroscopy represents a powerful and accessible technique for the structu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular analysis, Fourier-Transform Infrared (FTIR) spectroscopy represents a powerful and accessible technique for the structural elucidation of organic compounds. For professionals engaged in pharmaceutical research and development, the ability to rapidly and accurately characterize heterocyclic compounds such as isoxazole-4-carboxylic acid is paramount. This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth analysis of the FTIR spectral features of isoxazole-4-carboxylic acid. We will dissect its characteristic absorption peaks, compare them with relevant isoxazole analogues, and provide a robust experimental protocol for obtaining high-quality data.

The Vibrational Fingerprint of Isoxazole-4-Carboxylic Acid

The infrared spectrum of isoxazole-4-carboxylic acid is a composite of the vibrational modes of its constituent functional groups: the carboxylic acid and the isoxazole ring. The interplay between these two moieties, particularly the electronic effects of the heterocyclic ring on the carboxylic acid, dictates the precise frequencies of the absorption bands. The most informative regions of the spectrum are the high-frequency region (2500-4000 cm⁻¹), where O-H and C-H stretching vibrations occur, and the fingerprint region (below 1500 cm⁻¹), which contains a wealth of complex vibrations characteristic of the isoxazole ring structure.

A defining feature of the FTIR spectrum of a carboxylic acid is the exceptionally broad O-H stretching band, which is a direct consequence of strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers.[1][2] This, coupled with the intense carbonyl (C=O) stretch, provides a near-unequivocal identification of the carboxylic acid functionality.[3]

Below is a table summarizing the expected characteristic FTIR absorption peaks for isoxazole-4-carboxylic acid, with assignments based on established spectroscopic principles and data from related compounds.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Causality
2500-3300Broad, StrongO-H stretch (in hydrogen-bonded dimer)The extensive hydrogen bonding in the carboxylic acid dimer significantly broadens this peak, often causing it to overlap with C-H stretching bands.[1][4]
~1700Strong, SharpC=O stretch (carbonyl of the carboxylic acid)This is a highly characteristic and intense absorption for the carbonyl group. Its exact position can be influenced by the electronic nature of the isoxazole ring.[3]
~1610MediumC=N stretch (isoxazole ring)This absorption is characteristic of the carbon-nitrogen double bond within the isoxazole heterocycle.
~1400-1440MediumIn-plane O-H bendThis bending vibration is often coupled with C-O stretching and can be a useful secondary indicator for the carboxylic acid group.
~1200-1300StrongC-O stretch (coupled with O-H in-plane bend)The coupling of these vibrations gives rise to a strong, characteristic band in carboxylic acids.
Below 1000Medium to WeakRing bending and out-of-plane O-H bendThis region contains complex vibrations related to the deformation of the isoxazole ring and the out-of-plane bending of the hydroxyl group.

Comparative Spectral Analysis: Distinguishing Isoxazole-4-Carboxylic Acid from its Analogs

To truly appreciate the unique spectral signature of isoxazole-4-carboxylic acid, it is instructive to compare it with other substituted isoxazoles. The presence, absence, or shift of key absorption bands can provide critical information about the molecular structure. For this comparison, we will consider two alternatives: 3-phenyl-5-methylisoxazole-4-carboxylic acid and 3,5-dimethylisoxazole-4-carboxylic acid .

CompoundKey Distinguishing Features in FTIR Spectrum
Isoxazole-4-carboxylic acid - Unsubstituted isoxazole ring leads to a "cleaner" spectrum in the aromatic C-H stretching region (~3100 cm⁻¹). - The fundamental vibrational frequencies of the isoxazole ring are expected to be at their baseline positions.
3-phenyl-5-methylisoxazole-4-carboxylic acid - Presence of additional sharp peaks in the aromatic C-H stretching region (above 3000 cm⁻¹) and characteristic aromatic C=C stretching bands (1450-1600 cm⁻¹). - Aliphatic C-H stretching from the methyl group will be observed around 2900-3000 cm⁻¹. - The electronic influence of the phenyl and methyl groups may cause slight shifts in the C=O and C=N stretching frequencies compared to the parent compound.
3,5-dimethylisoxazole-4-carboxylic acid - Absence of aromatic C-H stretching peaks above 3000 cm⁻¹. - Prominent aliphatic C-H stretching bands from the two methyl groups in the 2900-3000 cm⁻¹ region. - The electron-donating nature of the two methyl groups may lead to a slight lowering of the C=O stretching frequency compared to isoxazole-4-carboxylic acid.

This comparative approach underscores the diagnostic power of FTIR spectroscopy. By analyzing the subtle shifts and the appearance or disappearance of peaks associated with specific substituents, a high degree of confidence in the structural assignment can be achieved.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum of Isoxazole-4-Carboxylic Acid

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid organic compounds as it requires minimal to no sample preparation.[5] The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of crystalline isoxazole-4-carboxylic acid.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Procedure:

  • Instrument Preparation and Background Collection:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Collect a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself. The background spectrum should be collected under the same conditions as the sample spectrum.

  • Sample Application:

    • Place a small amount of the crystalline isoxazole-4-carboxylic acid powder onto the center of the ATR crystal. Only a few milligrams of the sample are required.[6]

    • Apply consistent pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[7]

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range should be set from 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum, resulting in a clean absorbance or transmittance spectrum of the sample.

    • Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.

    • Use the spectrometer's software to identify and label the key absorption peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis by wiping away the solid sample and cleaning with an appropriate solvent as in Step 1.

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}

Caption: Workflow for FTIR analysis and spectral interpretation of isoxazole-4-carboxylic acid.

Conclusion

FTIR spectroscopy provides a rapid and definitive method for the characterization of isoxazole-4-carboxylic acid. The key to its unambiguous identification lies in the concurrent observation of the characteristic broad O-H stretching band of a hydrogen-bonded carboxylic acid and the strong, sharp carbonyl absorption, in conjunction with the vibrational modes of the isoxazole ring. By comparing the spectrum with those of substituted analogs, a detailed structural understanding can be achieved. The ATR-FTIR technique, with its minimal sample preparation requirements, offers a highly efficient workflow for researchers in the pharmaceutical and chemical sciences.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. DOI: 10.1055/s-0032-1317923.
  • Masterson, D. S. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes. Retrieved from [Link]

Sources

Validation

UV-Vis absorption maxima of 3-cyclohexylisoxazole derivatives

An in-depth optical and structural analysis of 3-cyclohexylisoxazole derivatives serves as a cornerstone for evaluating intermediate purity, stability, and reaction kinetics during advanced drug design. These compounds a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth optical and structural analysis of 3-cyclohexylisoxazole derivatives serves as a cornerstone for evaluating intermediate purity, stability, and reaction kinetics during advanced drug design. These compounds are heavily utilized in pharmaceutical synthesis—most notably as critical building blocks for CFTR potentiators in cystic fibrosis therapies[1]—where their precise electronic behavior dictates synthetic outcomes.

As an Application Scientist, understanding why these molecules absorb light the way they do allows you to track their transformations in real-time. This guide objectively compares the UV-Vis absorption profiles of 3-cyclohexylisoxazole compounds against alternative functionalized isoxazoles and establishes a self-validating methodology for tracking their stability.

Structural Causality: The Role of the Cyclohexyl Shield

The primary difficulty in analyzing isoxazole derivatives is the highly sensitive nature of the core conjugated


-system. When an aromatic ring (like a phenyl group) is attached at the 3-position, the 

-electron cloud extends, shifting the absorption maxima into complex, overlapping broad peaks.

However, substituting the 3-position with a cyclohexyl group introduces a bulky, completely aliphatic shield. Because the cyclohexyl group cannot participate in


-conjugation, the observed UV-Vis spectrum acts as an isolated window directly into the base electronic transitions (

and

) of the 1,2-oxazole heterocycle itself[2].

When functionalized at the 5-position—such as in 3-cyclohexylisoxazol-5-amine[3] or 5-(chloromethyl)-3-cyclohexylisoxazole[4]—we can observe discrete bathochromic (red) shifts strictly resulting from the localized electron-donating or withdrawing nature of the C5 substituent.

ChromophoreMechanics A 3-Cyclohexyl Group (Aliphatic Shield) B Isoxazole Core (Localized π-system) A->B  Steric Isolation C Baseline UV Abs λ_max: 230-280 nm B->C  π → π* transition D C5 Substitution (e.g., -NH2 / -Cl) B->D  Functionalization E Conjugation Shift λ_max: ~365-390 nm D->E  n → π* transition

Caption: Electronic transitions of 3-cyclohexylisoxazoles driven by C5 functionalization.

Comparative UV-Vis Performance Data

To objectively assess your active compound's identity and purity, it is critical to compare its absorption profile to alternative structural analogs. The underlying baseline absorption for an unextended isoxazole chromophore sits strictly in the 230–280 nm range[2].

As demonstrated below, while 3-cyclohexylisoxazoles maintain a tight, low-wavelength profile, ring-opening hydrolysis products or fully conjugated 3-aryl alternatives display massive shifts toward the visible spectrum[5],[6].

Compound Class / DerivativePosition 3 SubstituentPosition 5 SubstituentPrimary λ_maxSecondary λ_maxMechanistic Causality
Baseline Isoxazole Core H / Small AlkylH / Small Alkyl~230 nmNoneReflects the fundamental unconjugated

transition[2].
3-Cyclohexylisoxazole (Halo) CyclohexylChloromethyl (-CH₂Cl)230–280 nmNoneBulky aliphatic shield prevents extended resonance; tightly localized transitions[2],[4].
3-Cyclohexylisoxazol-5-amine CyclohexylAmino (-NH₂)~255 nm~280 nmThe nitrogen lone pair enables partial

charge transfer, resulting in a slight red shift[5],[3].
Isoxazole Hydrolysis Products Cyclohexyl / AlkylOpen-ring amine/aldehyde~285 nm380–390 nmPhotolytic/thermal ring-opening breaks structural tension, yielding highly extended linear conjugation[6].
Merocyanine Alternatives Aryl / HeteroarylConjugated push-pull~365 nm440–580 nmContinuous delocalization across the 3-aryl system drives profound bathochromic shifts[5].

Self-Validating Protocol: Kinetic UV-Vis Monitoring of Isoxazole Stability

Because isoxazoline and isoxazole rings can undergo slow, irreversible hydrolysis in certain solvated environments—eventually yielding corresponding aldehydes and amines—UV-Vis spectroscopy provides the perfect non-destructive method to monitor compound integrity[6].

This methodology relies on a self-validating framework: by scanning across a broad spectrum and verifying the presence of isosbestic points , the system natively proves that the spectral changes are due to a direct


 chemical conversion, ruling out unwanted polymerization or multi-step degradation.
Required Materials:
  • UV-Vis Spectrophotometer with Peltier temperature controller.

  • Spectroscopy-grade Chloroform (CHCl₃) or Dichloromethane (DCM). Causality Note: CHCl₃ is explicitly chosen because its UV cutoff is ~245 nm, which guarantees zero solvent interference around the critical 280 nm and 380 nm absorption peaks of the target analytes.

  • Quartz cuvettes (10 mm path length).

Step-by-Step Workflow:
  • Sample Preparation: Dissolve the 3-cyclohexylisoxazole derivative (e.g., 5-amino or 5-chloromethyl derivative) in CHCl₃ to achieve a concentration of exactly

    
     to 
    
    
    
    M.
  • Baseline Calibration: Blank the spectrophotometer using neat, spectro-grade CHCl₃.

  • Initial Scan (

    
    ):  Run a continuous baseline scan from 200 nm to 600 nm at 21°C. You should observe the dominant intact isoxazole 
    
    
    
    resting between 276 nm and 285 nm[6].
  • Kinetic Triggering: Expose the quartz cuvette to the controlled environmental trigger (e.g., UV-Vis irradiation or elevated thermal incubation at 40°C) to induce partial hydrolysis.

  • Sequential Acquisition: Execute spectral scans every 15 minutes for a 7-hour duration[6].

  • Internal Validation (Crucial): Track the decay of the 280 nm peak and the concomitant rise of the new 380-390 nm peak (representing the open-ring product)[6]. The intersection of all kinetic scan lines must resolve at exactly one or more sharp isosbestic points . If an isosbestic point is absent, the sample is undergoing uncontrolled side-reactions, and the purity data must be discarded.

ProtocolValidation S1 1. Sample Preparation Dissolve in Spectro-grade CHCl3 S2 2. Baseline Acquisition Scan 200-600 nm at 21°C S1->S2 S3 3. Kinetic Triggering UV/Vis Exposure or Heat S2->S3 S4 4. Real-Time Tracking Monitor 280 nm → 390 nm shift S3->S4 S5 5. Internal Validation Verify Isosbestic Points S4->S5 S5->S2  Iterative Loop over 7h

Caption: Self-validating UV-Vis kinetic loop for testing isoxazole derivative photostability.

References

  • Google Patents (WO2018094137A1) – Pyrrolopyrimidines as CFTR potentiators (Details the usage of 3-cyclohexylisoxazole as a pharmaceutical building block). 1

  • Vulcanchem – 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine Product Information (Discusses the baseline absorption maxima of the unconjugated isoxazole chromophore in the 230-280 nm range). 2

  • ResearchGate – UV-vis absorption spectra of the hydrolysis products aldehyde, isoxazole-amine, and isoxazoline-amine (Analyzes real-time kinetic shifts from 280 nm to 390 nm upon ring-opening).6

  • Frontiers in Chemistry – Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems (Reviews extended chromophore

    
     values).5
    
  • AiFChem – 500766-46-1 | 3-Cyclohexylisoxazol-5-amine Specs (Reference standard for 5-amino derivatization). 3

  • Sigma-Aldrich – 5-(Chloromethyl)-3-cyclohexylisoxazole AldrichCPR 64988-76-7 (Reference standard for aliphatic C5 halo-derivatization).4

Sources

Comparative

Reference standards for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid purity

An In-Depth Guide to Establishing and Comparing Reference Standards for 3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid Authored by: A Senior Application Scientist In the landscape of pharmaceutical research and development,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Establishing and Comparing Reference Standards for 3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and development, the integrity of a chemical entity is paramount. For novel compounds such as 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, the establishment of a well-characterized reference standard is not merely a procedural step but the bedrock upon which all subsequent analytical data rests. This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals on the principles, methodologies, and critical considerations for defining the purity of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid. We will explore the necessary orthogonal analytical techniques and provide a rationale for creating a self-validating system of characterization, ensuring data of the highest trustworthiness and scientific validity.

The Foundational Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. For 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, its reference standard serves several critical functions:

  • Identity Confirmation: Provides an unequivocal basis for confirming the chemical structure in test samples.

  • Purity Assessment: Acts as a benchmark against which the purity of new synthesis batches is determined.

  • Assay Quantification: Used as the primary calibrator in quantitative assays to determine the concentration of the active ingredient in a sample.

  • Impurity Profiling: Helps in the identification and quantification of process-related impurities and degradation products.

Given the absence of established, compendial standards for many novel molecules, a well-characterized in-house primary standard is often the first critical reagent that must be created.

Anticipating the Impurity Landscape: A Proactive Approach

To effectively establish purity, one must first understand the potential impurities. These can arise from the synthetic route, degradation, or storage. A plausible synthetic route for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid could involve the reaction of a cyclohexyl-substituted β-ketoester with hydroxylamine, followed by further reactions. This helps us anticipate potential impurities.

Hypothetical Synthesis and Potential Impurity Profile

The diagram below illustrates a potential synthetic pathway and the points at which different classes of impurities may be introduced. Understanding this is the first step in designing a robust analytical testing strategy.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 Cyclohexyl β-ketoester (Starting Material) INT1 Intermediate Oxazole Ester SM1->INT1 Reaction IMP_SM Unreacted Starting Materials SM1->IMP_SM SM2 Hydroxylamine (Reagent) SM2->INT1 IMP_RG Residual Reagents SM2->IMP_RG PROD 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid (Final Product) INT1->PROD Hydrolysis IMP_BP Reaction By-products (e.g., isomers, dimers) INT1->IMP_BP IMP_SOL Residual Solvents PROD->IMP_SOL IMP_DEG Degradation Products PROD->IMP_DEG Stress Conditions (Heat, Light, pH) cluster_prep Phase 1: Preparation & Initial Assessment cluster_testing Phase 2: Comprehensive Purity Testing (Orthogonal Methods) cluster_final Phase 3: Data Analysis & Certification A Select High-Purity Batch (>99% by initial HPLC) B Perform Full Structural Elucidation (NMR, MS, IR) A->B C Organic Purity (HPLC-UV, >2 wavelengths) B->C D Residual Solvents (GC-FID, Headspace) B->D E Water Content (Karl Fischer Titration) B->E F Non-Volatile Residue (Residue on Ignition) B->F G Calculate Purity via Mass Balance [100% - (C+D+E+F)] C->G D->G E->G F->G H Prepare Certificate of Analysis (CoA) G->H I Establish Storage Conditions & Re-test Date H->I

Safety & Regulatory Compliance

Safety

3-Cyclohexyl-1,2-oxazole-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, establishing a chemically sound and legally compliant waste management pipeline is just as critical as the synthesis or assay protocols utilized in your research. 3-Cyclohexyl-1,2-oxazo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a chemically sound and legally compliant waste management pipeline is just as critical as the synthesis or assay protocols utilized in your research. 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid (CAS: 1367828-86-1) is a highly specialized intermediate frequently utilized in drug development and medicinal chemistry. While it is not explicitly listed as a highly toxic P- or U-listed waste under the Resource Conservation and Recovery Act (RCRA)[1], its physicochemical profile as a halogen-free organic acid dictates stringent segregation and disposal methodologies[2][3].

The following guide establishes a self-validating framework for the operational handling and disposal of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, ensuring compliance with the EPA’s Hazardous Waste Generator Improvements Rule[4][5].

Physicochemical Profiling & Causality of Hazards

Effective chemical disposal requires understanding why a compound is classified in a certain manner. 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid features an isoxazole ring substituted with a carboxylic acid moiety. This structural composition fundamentally dictates its chemical reactivity and waste compatibility.

As an organic acid, it acts as a proton donor. If inadvertently mixed with strong inorganic bases (e.g., concentrated hydroxides) or powerful oxidizing agents (e.g., nitrates, perchlorates), it can initiate rapid exothermic reactions leading to container over-pressurization or fire[6][7]. Consequently, its primary risk in a high-throughput laboratory is not acute systemic toxicity, but rather waste incompatibility and aerosolized irritation [7][8].

Table 1: Quantitative & Qualitative Disposal Parameters

ParameterClassification / ValueCausative Impact on Disposal Protocol
Chemical Class Halogen-free organic acidMust be segregated from strong bases, amines, and oxidizers to prevent exothermic heat generation[6].
Physical State Solid (Powder)Dust generation poses respiratory hazards. Vacuum/wet-wipe cleanup prevents aerosolization[8][9].
EPA Waste Group Group 3 (Organic Acids)Do not mix with cyanides or sulfides, which could release toxic gases (e.g., HCN, H₂S) upon acidification[2][6].
RCRA Status Unlisted Hazardous WasteManaged based on characteristic hazards (corrosivity/irritant) and institutional RCRA transfer guidelines[3][10].

Procedural Workflow: Self-Validating Disposal Protocol

To eliminate human error in the laboratory, environmental health and safety (EHS) protocols must be designed as self-validating systems. The following step-by-step methodology ensures that each phase of disposal is verified before proceeding to the next[11].

Phase 1: Point-of-Generation Segregation

The most critical point of failure in chemical waste management occurs at the fume hood.

  • Differentiate the Waste Stream: Determine whether the 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid is in a solid state (raw powder, contaminated weigh boats, pipette tips) or dissolved in a solvent (e.g., DMSO, methanol)[9][12].

  • Select the Receptacle:

    • Liquid Waste: Utilize an HDPE (High-Density Polyethylene) carboy specifically designated for "Non-Halogenated Organic Solvents."

    • Solid Waste: Utilize a sealable, puncture-resistant bio-bin or dedicated solid waste bucket[11][12].

  • Validation Check: Before adding a solvent mixture containing the compound to a communal carboy, verify the pH of a 1 mL test aliquot. If the pH is highly acidic (<2.0), cross-reference the chemical compatibility log to ensure no incompatible bases or cyanides are currently housed in that container[2][10].

Phase 2: Satellite Accumulation Area (SAA) Management

Under the EPA's Generator Improvements Rule, laboratories are permitted to accumulate hazardous waste at or near the point of generation (the SAA), provided specific labeling and volume constraints are met[4][13][14].

  • Labeling Dynamics: Immediately upon placing the first drop or particle of waste into the container, affix a label. The rule mandates that the label must explicitly state "Hazardous Waste" and communicate the specific hazard[5][15].

  • Hazard Indication: Write "Organic Acid - Irritant" on the label.

  • Volume Monitoring: Never exceed 55 gallons of hazardous waste in a single SAA[3][13].

  • Validation Check: Conduct a weekly visual audit of the SAA. Confirm that all containers are tightly sealed (no funnels left in carboys) and that the start date is clearly visible, ensuring compliance with accumulation timelines[14].

Phase 3: Spill Response & Decontamination

In the event of an accidental breach or spill of the solid compound on the benchtop:

  • Evacuate & Ventilate: Ensure the fume hood sash is at the proper operational height or that local exhaust ventilation (LEV) is active[9].

  • Containment: Do not use combustible materials (like paper towels or sawdust) to sweep up the acid[9]. Cover the powder with an inert, damp absorbent (e.g., sand or vermiculite) to prevent aerosolization[8][9].

  • Collection: Carefully transfer the absorbed matrix into a solid hazardous waste container[9].

  • Validation Check: Wash the affected benchtop area with soap and water, testing the final rinse residue with pH paper to confirm that no residual acidic contamination remains on the surface[8][11].

Waste Stream & Disposal Workflow Visualization

The following logical diagram illustrates the structural flow of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid from the point of generation to final RCRA disposal.

G node_generation Point of Generation 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid node_eval Hazard Assessment & Segregation (Organic Acid / Irritant) node_generation->node_eval node_solid Solid Waste (Powder, PPE, Consumables) node_eval->node_solid Solid Phase node_liquid Liquid Waste (Solvent Mixtures) node_eval->node_liquid Liquid Phase node_saa Satellite Accumulation Area (SAA) Label: 'Hazardous Waste - Irritant' node_solid->node_saa node_liquid->node_saa node_caa Central Accumulation Area (CAA) Institutional EHS Transfer node_saa->node_caa Max 55 gal or Time Limit node_disposal Final EPA-Approved Disposal (Incineration Facility) node_caa->node_disposal Licensed Manifest

Caption: Workflow for the segregated disposal of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid.

References

  • Hazardous Waste Generator Improvements Rule Source: Federal Register, Environmental Protection Agency (EPA) URL:[Link]

  • A Method for Determining the Compatibility of Hazardous Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Management Guide Source: University of Florida, Environmental Health & Safety URL:[Link]

  • Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt (PTB) URL:[Link]

Sources

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